Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJZZKVOBJHYTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695139 | |
| Record name | Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255098-82-8 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 5-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a primary synthesis pathway for Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the construction of the core pyrrolo[3,2-b]pyridine ring system, followed by regioselective bromination. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to facilitate its replication and further investigation in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a prevalent core in compounds targeting a range of biological entities, including protein kinases. The introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug development programs.
This guide outlines a robust and reproducible two-step synthesis pathway. The initial step involves the formation of the Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate core via the Reissert-Kaufmann reaction. The subsequent step achieves the targeted bromination at the C5 position of the heterocyclic ring system.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a two-step sequence:
-
Step 1: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate via a Reissert-Kaufmann type reaction.
-
Step 2: Bromination of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate at the 5-position.
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
This step employs a Reissert-Kaufmann reaction, which involves the condensation of a suitable nitropyridine with diethyl oxalate, followed by reductive cyclization to form the pyrrolo[3,2-b]pyridine core.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 3-Nitro-2-aminopyridine | 139.11 |
| Sodium Hydride (60% dispersion in oil) | 24.00 |
| Diethyl Oxalate | 146.14 |
| Iron powder | 55.85 |
| Acetic Acid | 60.05 |
| Tetrahydrofuran (THF), anhydrous | - |
| Ethanol | - |
| Ethyl Acetate | - |
| Saturated Sodium Bicarbonate Solution | - |
| Brine | - |
| Anhydrous Sodium Sulfate | - |
Experimental Procedure:
-
Condensation: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 3-nitro-2-aminopyridine (1.0 eq.) in anhydrous THF is added dropwise. The mixture is stirred at this temperature for 30 minutes. Diethyl oxalate (1.1 eq.) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl (3-nitro-2-pyridyl)pyruvate.
-
Reductive Cyclization: The crude ethyl (3-nitro-2-pyridyl)pyruvate is dissolved in a mixture of ethanol and acetic acid. Iron powder (5.0 eq.) is added portion-wise, and the mixture is heated to reflux for 2-4 hours.
-
Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography on silica gel to afford Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
Quantitative Data:
| Step | Reactant | Moles (eq.) | Product | Yield (%) |
| 1 | 3-Nitro-2-aminopyridine | 1.0 | Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 60-70 |
Step 2: Bromination of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
This step involves the regioselective bromination of the electron-rich pyrrole ring of the 1H-pyrrolo[3,2-b]pyridine system at the 5-position using N-bromosuccinimide (NBS).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 190.20 |
| N-Bromosuccinimide (NBS) | 177.98 |
| N,N-Dimethylformamide (DMF) | - |
| Dichloromethane | - |
| Water | - |
| Brine | - |
| Anhydrous Sodium Sulfate | - |
Experimental Procedure:
-
Reaction Setup: To a solution of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq.) in DMF at 0 °C, N-bromosuccinimide (1.05 eq.) is added portion-wise.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is poured into water and extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.
Quantitative Data:
| Step | Reactant | Moles (eq.) | Product | Yield (%) |
| 2 | Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 1.0 | This compound | 85-95 |
Visualized Experimental Workflow
Figure 2: Detailed experimental workflow for the two-step synthesis.
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis pathway for this compound. The provided experimental protocols and quantitative data offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The straightforward nature of the reactions and the generally high yields make this a practical approach for laboratory-scale synthesis. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.
Chemical properties of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic organic compound. The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a significant scaffold in medicinal chemistry due to its structural analogy to indole. This core is present in numerous compounds with a wide range of biological activities, making its derivatives, such as the title compound, valuable intermediates in the synthesis of potential therapeutic agents. This technical guide provides a summary of the known chemical properties of this compound.
Chemical Properties
While detailed experimental data for this specific compound is not widely available in the public domain, its fundamental properties have been confirmed through various chemical supplier databases.
General Information
| Property | Value | Source |
| CAS Number | 1255098-82-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [3][4] |
| Molecular Weight | 269.10 g/mol | [4] |
| Alternate Name | Ethyl 5-bromo-4-azaindole-2-carboxylate | [1] |
Physicochemical Data
| Property | Predicted Value | Source |
| Purity | ≥97% | [4] |
| Storage | Room temperature | [4] |
Note: The lack of publicly available experimental data suggests this compound is primarily a synthetic intermediate. Researchers are advised to perform their own characterization upon acquisition.
Synthesis and Characterization: A General Workflow
A specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, a general workflow for the synthesis and characterization of such a heterocyclic compound can be proposed. The synthesis of the pyrrolo[3,2-b]pyridine core often involves the construction of the pyrrole ring onto a pre-functionalized pyridine.
Caption: General workflow for synthesis and characterization.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways for this compound. However, the broader class of pyrrolopyridine derivatives has been investigated for a variety of therapeutic applications, acting on numerous biological targets. The utility of this compound would be as a key intermediate for the synthesis of more complex molecules with potential biological activities.
Conclusion
This compound is a confirmed chemical entity with established basic identifiers. It serves as a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. A significant gap exists in the publicly available literature regarding its detailed experimental properties, specific synthetic protocols, and biological activity. Researchers working with this compound should anticipate the need for thorough in-house characterization.
References
Crystal Structure of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and structural properties of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for this specific molecule, this document leverages crystallographic data from the closely related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, to infer and discuss the probable structural characteristics. This guide also outlines a plausible synthetic route and a generalized crystallization protocol. Furthermore, the potential biological significance of this class of compounds is explored, drawing from research on related pyrrolopyridine derivatives.
Chemical and Physical Properties
This compound is a substituted pyrrolopyridine. The fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [1][2] |
| Molecular Weight | 269.098 g/mol | [1] |
| CAS Number | 1255098-82-8 | [1] |
| Purity | ≥97% (commercially available) | [1] |
Predicted Crystallographic Properties
While a definitive crystal structure for this compound is not available, the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine provides a strong basis for prediction. The crystallographic data for this related compound is presented below. It is anticipated that the target compound will exhibit similar packing motifs, primarily driven by hydrogen bonding and aromatic interactions.
Table 2: Crystal Data and Structure Refinement for 5-bromo-1H-pyrrolo[2,3-b]pyridine
| Parameter | Value | Reference |
| Empirical Formula | C₇H₅BrN₂ | [3][4] |
| Formula Weight | 197.04 | [3][4] |
| Temperature | 100 K | [3][4] |
| Wavelength | 0.71073 Å | [4] |
| Crystal System | Monoclinic | [3][4] |
| Space Group | P2₁/c | [4] |
| Unit Cell Dimensions | a = 8.9082 (4) Åb = 13.3632 (6) Åc = 5.8330 (3) Åα = 90°β = 103.403 (5)°γ = 90° | [3][4] |
| Volume | 675.47 (6) ų | [3][4] |
| Z | 4 | [3][4] |
| Density (calculated) | 1.938 Mg/m³ | [4] |
| Absorption Coefficient | 6.00 mm⁻¹ | [3][4] |
| F(000) | 384 | [4] |
In the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine, molecules are linked by N—H···N hydrogen bonds to form centrosymmetric dimers.[3][4] It is highly probable that this compound will also form similar hydrogen-bonded dimers via its pyrrole N-H and pyridine N atoms. The presence of the ethyl carboxylate group may introduce additional intermolecular interactions, such as C—H···O contacts, potentially influencing the overall crystal packing.
Experimental Protocols
Proposed Synthesis
A plausible synthetic route for this compound can be adapted from established methods for preparing similar heterocyclic compounds. A generalized workflow is depicted below.
Methodology:
-
Cyclization: A suitably substituted pyridine derivative would undergo a cyclization reaction, such as a Fischer indole synthesis or a related methodology, to form the pyrrolopyridine core.
-
Bromination: The pyrrolopyridine core would then be subjected to electrophilic bromination, likely using a reagent such as N-bromosuccinimide (NBS), to introduce the bromine atom at the 5-position.
-
Esterification: The carboxylic acid functionality on the pyrrole ring would be esterified to the corresponding ethyl ester. This can be achieved through a Fischer esterification reaction using ethanol in the presence of a catalytic amount of strong acid.
-
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization to yield this compound of high purity.
Generalized Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is a critical step. A general protocol for the crystallization of organic molecules is outlined below.
Methodology:
A common technique for crystallizing organic compounds is slow evaporation from a saturated solution.[5]
-
Solvent Screening: A range of solvents should be screened to identify a solvent or solvent system in which the compound has moderate solubility.
-
Solution Preparation: The compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.
-
Crystal Growth: The solution is then allowed to stand undisturbed at a constant temperature. Slow evaporation of the solvent will increase the concentration of the solute, leading to the formation of single crystals over time. Alternative methods include slow cooling of a hot, saturated solution or vapor diffusion, where a less soluble solvent is slowly introduced into the solution.
Potential Biological Significance
While the specific biological activity of this compound has not been extensively reported, the 1H-pyrrolo[2,3-b]pyridine scaffold is a known pharmacophore with significant therapeutic potential. Derivatives of this heterocyclic system have been investigated as potent inhibitors of various protein kinases.
Notably, compounds incorporating the 1H-pyrrolo[2,3-b]pyridine core have been developed as inhibitors of Janus kinases (JAKs), particularly JAK3, which are involved in inflammatory and immune responses.[6] Additionally, other derivatives have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[7] The structural similarity of this compound to these active compounds suggests its potential as a lead compound for the development of novel kinase inhibitors.
Conclusion
This technical guide has provided a detailed overview of this compound, addressing its chemical properties, a proposed synthetic route, a generalized crystallization protocol, and its potential biological relevance. While the definitive crystal structure remains to be determined, the analysis of the closely related 5-bromo-1H-pyrrolo[2,3-b]pyridine offers valuable insights into its likely solid-state behavior. The established biological activity of the pyrrolopyridine scaffold highlights the potential of this compound as a valuable building block in the design and development of novel therapeutic agents, particularly in the area of kinase inhibition. Further experimental investigation is warranted to fully elucidate the crystal structure and pharmacological profile of this promising molecule.
References
- 1. calpaclab.com [calpaclab.com]
- 2. capotchem.com [capotchem.com]
- 3. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Bromine Atom on the Pyrrolopyridine Core: A Gateway to Chemical Diversity in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1] The introduction of a bromine atom onto this core provides a versatile synthetic handle, unlocking a vast chemical space for the development of novel therapeutics through a variety of cross-coupling and substitution reactions. This technical guide offers a comprehensive overview of the reactivity of the bromine atom on the pyrrolopyridine core, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.
Reactivity Landscape: A Tale of Position and Catalysis
The reactivity of a bromine atom on the pyrrolopyridine ring is significantly influenced by its position relative to the nitrogen atoms of both the pyridine and pyrrole rings. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the positions ortho and para to the nitrogen.[2] This electronic effect dictates the susceptibility of the C-Br bond to undergo oxidative addition in palladium-catalyzed cross-coupling reactions, which are the cornerstone of functionalizing bromo-pyrrolopyridines.
The general order of reactivity for aryl halides in these transformations is I > Br > Cl, a trend governed by the carbon-halogen bond dissociation energy.[3][4] Bromo-pyrrolopyridines thus represent a good balance of reactivity and stability for synthetic applications.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Functionalization
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for elaborating the bromo-pyrrolopyridine core. The three most common and impactful reactions are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction creates a carbon-carbon bond between the bromo-pyrrolopyridine and a boronic acid or ester. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Quantitative Data for Suzuki-Miyaura Coupling of Bromo-pyrrolopyridines
| Entry | Bromopyrrolopyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 85 | [5] |
| 2 | 7-Bromo-4-sulfonamido-1H-indazole | 2-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 80 | [5] |
| 3 | 7-Bromo-4-benzamido-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 88 | [5] |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | High | [6] |
| 5 | 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | TlOH | - | 25 | - | Good | [7] |
| 6 | 4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | - | 90 | - | 33-46 | [8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for the Suzuki-Miyaura coupling of a brominated pyrrolopyridine (in this case, an indazole derivative, a related isomer) is as follows:
-
Reaction Setup: In a reaction vessel, combine the 7-bromo-4-substituted-1H-indazole (1.0 eq), the corresponding boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum and backfilling with an inert gas such as argon or nitrogen.
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq), followed by the degassed solvent system (e.g., a mixture of dioxane and water).
-
Reaction: Heat the mixture to the specified temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]
Caption: Intertwined catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling a bromo-pyrrolopyridine with a primary or secondary amine. [9]This reaction is of paramount importance in drug discovery, as the introduction of amine functionalities can significantly impact a molecule's pharmacological properties.
Quantitative Data for Buchwald-Hartwig Amination of Bromo-pyrrolopyridines
| Entry | Bromopyrrolopyridine | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-protected 4-bromo-7-azaindole | Benzylamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2.5-3 | 88-94 | [10] |
| 2 | N-benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100 | 4 | Good | [10] |
| 3 | 2-Bromo-6-methylpyridine | (±)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOBut | Toluene | 80 | 4 | 60 | [11] |
| 4 | 3-Bromopyridine | Aniline | Pd(OAc)₂ | XPhos | NaOBut | Toluene | - | - | ~85-95 | [2] |
| 5 | 4-Bromopyridine | Morpholine | Pd(OAc)₂ | BINAP | NaOBut | Toluene | - | - | >90 | [2] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination is as follows: [11][12]
-
Reaction Setup: In a Schlenk tube or a sealed reaction vessel, combine the bromo-pyrrolopyridine (1.0 eq), the amine (1.2-1.5 eq), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, XPhos, 1.5-10 mol%), and a base (e.g., Cs₂CO₃ or NaOBut, 1.5-2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) multiple times.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Some procedures may require filtration through celite to remove palladium residues.
-
Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Other Important Transformations
While palladium-catalyzed reactions are dominant, other methods are also valuable for functionalizing bromo-pyrrolopyridines.
Lithiation and Substitution
Halogen-metal exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures, can convert the bromo-pyrrolopyridine into a highly nucleophilic lithiated intermediate. This species can then react with a wide range of electrophiles to introduce various functional groups.
Experimental Protocol: General Procedure for Lithiation and Substitution
A general protocol for lithiation followed by electrophilic quench is as follows: [13]
-
Reaction Setup: Under an inert atmosphere, dissolve the bromo-pyrrolopyridine (1.0 eq) in an anhydrous solvent like THF or toluene in a dry, three-necked flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.0-1.1 eq) in hexanes dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at low temperature for about an hour.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.1-1.2 eq) in an anhydrous solvent dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Extract the product with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. The crude product is then purified.
Workflow for Lithiation and Substitution
Caption: General workflow for the functionalization of bromo-pyrrolopyridines via lithiation.
Conclusion
The bromine atom on the pyrrolopyridine core is a linchpin for synthetic diversification in drug discovery. Its reactivity, tunable by its position on the heterocyclic ring system, allows for a plethora of transformations, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, along with lithiation-substitution sequences, provide medicinal chemists with a robust toolkit to explore the structure-activity relationships of this important scaffold. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to leverage the synthetic potential of bromo-pyrrolopyridines in the quest for novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the available information regarding the solubility of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines general solubility expectations based on the structural characteristics of the molecule and provides standardized experimental protocols for its empirical determination. Furthermore, this guide delves into a relevant biological context for this class of compounds, the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, given the documented activity of similar pyrrolo[3,2-b]pyridine derivatives as FGFR inhibitors.[1] This document aims to be a valuable resource for researchers engaged in the development and characterization of novel therapeutic agents.
Introduction to this compound
This compound is a heterocyclic organic molecule featuring a fused pyrrolopyridine core. This structural motif is of significant interest in drug discovery, as derivatives of pyrrolopyridines have demonstrated a range of biological activities, including potential as anticancer agents.[2][3][4] The physicochemical properties of this compound, particularly its solubility in various organic solvents, are critical parameters for its synthesis, purification, formulation, and biological screening.
Solubility Profile
Based on these structural features, a predicted qualitative solubility profile is presented in Table 1. It is imperative that these predictions are confirmed through empirical testing using the protocols outlined in Section 3.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, highly polar solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | High | Aprotic, polar solvent, similar to DMSO in its solvating properties. |
| Dichloromethane (DCM) | Moderate | A versatile solvent with moderate polarity, likely to dissolve the compound. |
| Chloroform | Moderate | Similar to DCM, should be an effective solvent. |
| Ethyl Acetate | Moderate to Low | Less polar than DCM, solubility may be limited. |
| Acetone | Moderate to Low | Polar aprotic solvent, but may be less effective than DMSO or DMF. |
| Methanol | Low | Polar protic solvent; the hydrogen bonding capability may not be optimal for this molecule. |
| Ethanol | Low | Similar to methanol, lower solubility is expected. |
| Acetonitrile | Low | A polar aprotic solvent, but often less effective for complex heterocyclic systems. |
| Water | Very Low / Insoluble | The compound is predominantly organic and lacks significant hydrogen bonding donors/acceptors for aqueous solubility. |
| Hexane / Heptane | Very Low / Insoluble | Non-polar solvents are unlikely to dissolve this polar heterocyclic compound. |
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data, a standardized experimental protocol should be followed. The "shake-flask" method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[5]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Analyze the filtered saturated solution and the standard solutions using a calibrated HPLC method.
-
From the calibration curve generated from the standard solutions, determine the concentration of the compound in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Below is a graphical representation of the experimental workflow for determining solubility.
Biological Context: The FGFR4 Signaling Pathway
Derivatives of the pyrrolo[3,2-b]pyridine scaffold have been investigated for their potential as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] The FGF/FGFR signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and migration.[6] Dysregulation of this pathway, particularly through the overexpression of FGF19 and its cognate receptor FGFR4, has been implicated in the pathogenesis of certain cancers, such as hepatocellular carcinoma (HCC).[6][7]
The activation of FGFR4 by its ligand, FGF19, in the presence of the co-receptor β-Klotho, leads to the dimerization and autophosphorylation of the intracellular kinase domains of the receptor. This phosphorylation event creates docking sites for adaptor proteins, such as Fibroblast growth factor Receptor Substrate 2 (FRS2). The recruitment and subsequent phosphorylation of FRS2 initiates downstream signaling cascades, primarily the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.[6]
Given the oncogenic role of the FGF19-FGFR4 axis in certain cancers, the development of small molecule inhibitors that can block the kinase activity of FGFR4 is a promising therapeutic strategy. This compound and its analogues represent a class of compounds that could potentially be explored for this purpose.
The following diagram illustrates a simplified representation of the FGFR4 signaling pathway.
Conclusion
This technical guide has provided an overview of the predicted solubility of this compound and a detailed protocol for its experimental determination. While specific quantitative data remains to be established, the information presented herein serves as a valuable starting point for researchers. Furthermore, the elucidation of the FGFR4 signaling pathway highlights a key biological context in which this class of compounds may have therapeutic relevance. Further investigation into the synthesis, characterization, and biological evaluation of derivatives of this scaffold is warranted to explore their full potential in drug discovery.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the computational methodologies used in the discovery and development of novel therapeutic agents based on the Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate scaffold. This privileged heterocyclic system is a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors for oncology.
Introduction to the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a significant pharmacophore found in numerous biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a sought-after template for designing molecules that target ATP-binding sites in various enzymes, most notably protein kinases. Derivatives of this scaffold have shown promise as potent anticancer, anti-inflammatory, and antiviral agents.
In silico modeling plays a pivotal role in accelerating the drug discovery process for these derivatives. By leveraging computational techniques, researchers can predict the binding affinity of novel compounds, understand their structure-activity relationships (SAR), and optimize their pharmacokinetic and pharmacodynamic properties before committing to costly and time-consuming chemical synthesis and biological testing. This guide will delve into the core in silico techniques, present relevant quantitative data, and provide detailed experimental protocols.
Biological Activity and Molecular Targets
Derivatives of the pyrrolo[3,2-b]pyridine and related scaffolds have been extensively studied for their therapeutic potential, primarily as inhibitors of protein kinases involved in cancer cell proliferation and survival.
Primary Biological Activities:
-
Anticancer: A significant body of research has focused on the antiproliferative effects of these compounds against various cancer cell lines.
-
Kinase Inhibition: The primary mechanism of anticancer activity for many pyrrolo[3,2-b]pyridine derivatives is the inhibition of protein kinases.
Key Molecular Targets:
Several studies have identified specific kinase targets for derivatives of the broader pyrrolopyridine family. While direct studies on this compound are limited, strong evidence from analogous structures points towards inhibition of the following kinase families:
-
Fibroblast Growth Factor Receptors (FGFRs): The FGF/FGFR signaling pathway is crucial in cell proliferation, differentiation, and angiogenesis. Dysregulation of this pathway is implicated in various cancers. A novel series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides has been identified as potent and selective inhibitors of FGFR4.[1]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Janus Kinases (JAKs): These kinases are involved in cytokine signaling pathways that regulate immune responses and inflammation.
-
Cyclin-Dependent Kinases (CDKs): CDKs are central to the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
In Silico Modeling Methodologies
A multi-faceted in silico approach is typically employed in the design and optimization of pyrrolo[3,2-b]pyridine derivatives. This workflow generally involves molecular docking, pharmacophore modeling, QSAR analysis, and molecular dynamics simulations.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
For pyrrolo[3,2-b]pyridine derivatives targeting kinases, docking studies are crucial to understand how modifications to the scaffold affect its interaction with the ATP-binding pocket, particularly the hinge region.
Representative Binding Mode:
In many kinase-inhibitor complexes involving this scaffold, the pyrrolo[3,2-b]pyridine core acts as a hinge-binder, forming critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The substituents at various positions of the core then extend into other pockets of the active site, contributing to affinity and selectivity.
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active against a specific biological target. A pharmacophore model can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. This model can then be used to screen large virtual libraries for novel compounds with the desired features.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds.
For a series of this compound derivatives, a QSAR model could be built using descriptors such as:
-
Electronic properties: Partial charges, dipole moment.
-
Steric properties: Molecular volume, surface area.
-
Hydrophobic properties: LogP.
-
Topological indices.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can be used to:
-
Assess the stability of the binding pose predicted by molecular docking.
-
Investigate the role of water molecules in the binding site.
-
Calculate the free energy of binding.
-
Understand conformational changes in the protein upon ligand binding.
Data Presentation: Structure-Activity Relationships
The following table summarizes the anticancer activity of a series of 5-bromo-7-azaindolin-2-one derivatives, which are structurally related to the pyrrolo[3,2-b]pyridine core. This data illustrates how modifications to the side chain can significantly impact biological activity.
Table 1: In Vitro Anticancer Activity (IC50, µM) of 5-Bromo-7-azaindolin-2-one Derivatives
| Compound ID | R Group | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Skov-3 (Ovarian Cancer) |
| Sunitinib | (Standard) | 31.594 | 49.036 | 26.382 |
| 23a | -CH2CH2-pyrrolidine | 2.946 | 3.671 | 3.112 |
| 23c | -CH2CH2-piperidine | 2.891 | 3.593 | 3.004 |
| 23f | -(CH2)3-piperidine | 2.876 | 3.124 | 2.987 |
| 23h | -(CH2)3-(4-methylpiperazine) | 2.431 | 3.098 | 2.765 |
| 23p | -CH2CH2CH2-(4-ethoxyiminopiperidine) | 2.357 | 3.012 | 2.899 |
Data adapted from a study on 5-bromo-7-azaindolin-2-one derivatives, which serve as a proxy for SAR studies on the broader class of related heterocyclic compounds.[2]
Experimental Protocols
Protocol for Molecular Docking
This protocol outlines a general procedure for performing molecular docking of a pyrrolo[3,2-b]pyridine derivative into the active site of a target kinase (e.g., FGFR4).
Software: AutoDock Vina, PyMOL, Discovery Studio.
Procedure:
-
Receptor Preparation:
-
Download the crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Define the binding site (grid box) based on the position of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Draw the 3D structure of the this compound derivative using a chemical drawing tool.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges.
-
Define rotatable bonds.
-
-
Docking Simulation:
-
Run the docking simulation using AutoDock Vina with appropriate parameters (e.g., exhaustiveness=8).
-
The program will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked binding poses in the context of the receptor's active site using PyMOL or Discovery Studio.
-
Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
Compare the binding mode with that of known inhibitors.
-
Protocol for MTT Assay (Anticancer Activity)
This protocol describes a common in vitro method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials: 96-well plates, cancer cell lines (e.g., HepG2), DMEM media, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, test compounds.
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Replace the media in the wells with the media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the media and add DMSO to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by pyrrolo[3,2-b]pyridine-based inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Pyrrolopyridines: A Technical Guide to Novel Scaffolds in Medicinal Chemistry
Introduction: The quest for novel molecular scaffolds that can effectively and selectively modulate biological targets is a cornerstone of modern medicinal chemistry. Among the privileged heterocyclic structures, the pyrrolopyridine core has emerged as a versatile and highly valuable framework. Its structural resemblance to the purine ring of ATP allows it to function as a competitive inhibitor for a wide range of kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and neurodegenerative disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of recent discoveries in novel pyrrolopyridine scaffolds, focusing on their synthesis, biological evaluation, and mechanisms of action.
Novel Pyrrolopyridine Scaffolds as Potent Kinase Inhibitors
The adaptability of the pyrrolopyridine scaffold has led to the development of potent inhibitors targeting various kinase families. This section highlights key examples of recently discovered pyrrolopyridine derivatives and their therapeutic potential.
Targeting the Janus Kinase (JAK) Family
The JAK/STAT signaling pathway is a crucial mediator of cytokine signaling, playing a key role in inflammation and autoimmune diseases. Consequently, selective JAK inhibitors are of significant therapeutic interest. Recent research has focused on developing selective inhibitors for individual JAK isoforms to minimize off-target effects.
One promising area of development is the design of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as selective JAK1 inhibitors.[1] The rationale behind this design is to exploit subtle differences in the ATP-binding pockets of JAK isoforms to achieve selectivity.
Targeting Glycogen Synthase Kinase 3β (GSK-3β) for Alzheimer's Disease
Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease (AD). Inhibition of GSK-3β is therefore a promising therapeutic strategy for AD.
A novel pyrrolo[2,3-b]pyridine-based compound, S01 , has been rationally designed and synthesized as a potent GSK-3β inhibitor.[2][3] This compound was designed to not only effectively inhibit GSK-3β but also to possess properties that would allow it to cross the blood-brain barrier.[2]
Multi-Targeted Kinase Inhibition in Oncology
Given the complexity and redundancy of signaling pathways in cancer, multi-targeted kinase inhibitors can offer a significant therapeutic advantage. The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a valuable template for developing such agents.
A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' has been synthesized, with several compounds demonstrating potent inhibitory activity against multiple receptor tyrosine kinases, including EGFR, Her2, VEGFR2, and CDK2.[4][5][6]
Data Presentation: In Vitro Inhibitory Activities
The following tables summarize the quantitative data for the representative novel pyrrolopyridine scaffolds discussed.
Table 1: In Vitro Inhibitory Activity of a JAK1-Selective Inhibitor [1]
| Compound | Target Kinase | IC50 (nM) |
| 38a | JAK1 | <1 |
| JAK2 | 10 | |
| JAK3 | 100 | |
| TYK2 | 50 |
Table 2: In Vitro Inhibitory Activity of a GSK-3β Inhibitor for AD [2][3]
| Compound | Target Kinase | IC50 (nM) |
| S01 | GSK-3β | 0.35 ± 0.06 |
Table 3: In Vitro Inhibitory Activity of a Multi-Targeted Kinase Inhibitor [4][5]
| Compound | Target Kinase | IC50 (nM) |
| 5k | EGFR | 40 |
| Her2 | 123 | |
| VEGFR2 | 89 | |
| CDK2 | 204 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of novel pyrrolopyridine scaffolds, based on published procedures.
Synthesis of a Novel Pyrrolo[2,3-d]pyrimidine Derivative
General Procedure for the Synthesis of Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' [4][6]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This starting material can be synthesized from commercially available materials following established literature procedures.
-
Synthesis of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with hydrazine hydrate. The mixture is refluxed, cooled, and the product is precipitated by adding cold water.
-
Synthesis of the final compounds: The 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine intermediate is then reacted with various substituted benzaldehydes in a suitable solvent (e.g., ethanol) with a catalytic amount of acid to yield the final Schiff base derivatives. The products are typically purified by recrystallization.
In Vitro Kinase Inhibition Assay
General Protocol for a Luminescent-Based Kinase Assay (e.g., ADP-Glo™) [7][8][9][10][11]
-
Reagent Preparation: Prepare kinase buffer, recombinant kinase, substrate, and ATP solutions. Serially dilute the test compound in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the test compound, kinase, and substrate.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. Calculate the IC50 value from the dose-response curve.
Cell Viability (MTT) Assay
Protocol for Assessing Cytotoxicity [9]
-
Cell Seeding: Seed cancer cells (e.g., H460, HT-29, MKN-45) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability and determine the IC50 value.
Western Blot Analysis
Protocol for Detecting Phosphorylated and Total Protein Levels [2][3]
-
Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-GSK-3β, total GSK-3β, phospho-Tau, total Tau).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the discovery of novel pyrrolopyridine scaffolds.
Conclusion
The pyrrolopyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent ability to mimic the purine core of ATP makes it an excellent starting point for the design of kinase inhibitors. The ongoing discovery of novel derivatives with high potency and selectivity against a range of kinase targets underscores the therapeutic potential of this versatile scaffold. The detailed experimental protocols and data presented in this guide aim to equip researchers with the necessary information to further explore and exploit the potential of pyrrolopyridine derivatives in the development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Initial Biological Activity Screening of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic molecule belonging to the pyrrolopyridine class of compounds. While direct biological activity data for this specific molecule is not extensively available in the public domain, its structural motifs are present in compounds with known biological activities. The pyrrolopyridine core is a key pharmacophore in various kinase inhibitors and other therapeutic agents. For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1][2] Furthermore, the categorization of this compound as a "Protein Degrader Building Block" suggests its potential utility in the development of novel therapeutics based on targeted protein degradation.[3] This guide outlines a proposed initial screening workflow to elucidate the potential biological activities of this compound, focusing on anticancer, kinase inhibition, and antimicrobial assays. Detailed experimental protocols and data presentation formats are provided to ensure a robust preliminary assessment.
Introduction
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of nitrogen atoms allow for diverse molecular interactions with various biological targets. Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have shown promise as potent inhibitors of FGFRs, highlighting the potential of this chemical class in oncology.[1][2] Additionally, related 5-bromo-7-azaindolin-2-one derivatives have been investigated for their antitumor properties.[4]
Given the limited direct biological data for this compound, a systematic initial screening is warranted to identify its potential therapeutic applications. This document provides a comprehensive guide for a first-pass biological evaluation, encompassing in vitro assays for cytotoxicity, kinase inhibition, and antimicrobial activity.
Proposed Initial Screening Workflow
The following workflow is proposed for the initial biological characterization of this compound.
Experimental Protocols
Anticancer/Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[6][7]
Materials:
-
Human cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[7][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Screening
Given that related pyrrolopyridine compounds are known kinase inhibitors, a primary screen against a representative kinase or a panel of kinases is recommended.[1][2] A variety of in vitro kinase assay formats are available, including radiometric, luminescence, and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[10][11]
Example Protocol: Generic In Vitro Kinase Assay (Luminescence-based)
This protocol is a general guideline and should be optimized for the specific kinase being tested.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase, the test compound (this compound) at various concentrations, and the kinase-specific substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[12]
-
Incubation: Incubate the reaction mixture at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagents from the luminescent assay kit according to the manufacturer's instructions. This typically involves a first step to deplete the remaining ATP and a second step to convert ADP to ATP, which then drives a luciferase reaction to produce light.
-
Measurement: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of kinase inhibition using the following formula: % Inhibition = 100 - [(Luminescence of treated sample - Luminescence of no-enzyme control) / (Luminescence of vehicle control - Luminescence of no-enzyme control)] x 100 The IC₅₀ value can be determined from a dose-response curve.
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a common technique for determining the MIC.[13][14]
Materials:
-
Bacterial and/or fungal strains (e.g., a panel of clinically relevant Gram-positive and Gram-negative bacteria, and yeast)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in the growth medium in a 96-well plate.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) of the microorganism.[15] This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Data Presentation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | |
| A549 | Lung | |
| HCT116 | Colon | |
| Add other cell lines as tested |
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (µM) |
| e.g., FGFR1 | |
| e.g., VEGFR2 | |
| Add other kinases as tested |
Table 3: Antimicrobial Activity of this compound
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | |
| Escherichia coli | Gram-negative bacteria | |
| Candida albicans | Fungi | |
| Add other strains as tested |
Potential Signaling Pathways for Further Investigation
Should the initial screening indicate significant anticancer or kinase inhibitory activity, further studies into the underlying mechanism of action would be warranted. The MAPK/ERK and PI3K/Akt signaling pathways are frequently dysregulated in cancer and are common targets for kinase inhibitors.[16][17][18]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[16][19][20] It is often activated by growth factors binding to receptor tyrosine kinases (RTKs).[20]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical intracellular signaling pathway that governs cell growth, proliferation, and survival.[17][21][22] Its aberrant activation is a hallmark of many cancers.[17]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. microchemlab.com [microchemlab.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. cusabio.com [cusabio.com]
- 18. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 19. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate as a key intermediate in the development of potent kinase inhibitors. The protocols outlined below are based on established methodologies for the functionalization of related heterocyclic systems and can be adapted for the synthesis of a diverse range of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Introduction to Pyrrolopyridine Scaffolds in Kinase Inhibition
The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. This heterocyclic system can effectively mimic the hinge-binding motif of ATP, enabling potent and selective inhibition of various kinases. The bromine atom at the 5-position and the ethyl ester at the 2-position of the starting material, this compound, offer versatile handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus kinases (JAKs), and Aurora kinases.[1][2][3] The strategic functionalization of the pyrrolopyridine core allows for interactions with key amino acid residues in the ATP-binding pocket of these enzymes, leading to the disruption of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.
Key Kinase Targets and Signaling Pathways
The synthesized inhibitors from this compound are anticipated to target key kinases involved in oncogenic signaling.
Fibroblast Growth Factor Receptor (FGFR) Pathway
Dysregulation of the FGFR signaling pathway, often through mutations or amplifications, is a known driver in various cancers. Inhibitors targeting FGFRs can block downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways, thereby inhibiting cell proliferation and survival.[1]
FGFR Signaling Pathway Inhibition
Janus Kinase (JAK)/STAT Pathway
The JAK/STAT signaling pathway is crucial for cytokine-mediated immune responses. Aberrant JAK activity is implicated in autoimmune diseases and cancers. Inhibitors targeting JAKs can modulate these responses.[3][4]
JAK/STAT Signaling Pathway Inhibition
Experimental Protocols
The following protocols describe the synthesis of kinase inhibitors starting from this compound.
General Synthetic Workflow
The overall synthetic strategy involves two key modifications of the starting material: functionalization at the 5-position via a Suzuki coupling reaction and conversion of the ethyl ester at the 2-position into an amide.
General Synthetic Workflow
Protocol 1: Suzuki Coupling at the 5-Position
This protocol describes the palladium-catalyzed Suzuki coupling of this compound with an appropriate arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., DMF/H₂O mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 5-aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
Protocol 2: Saponification of the Ethyl Ester
This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
-
Base (e.g., NaOH or LiOH, 2-4 equivalents)
-
Solvent (e.g., a mixture of THF, MeOH, and H₂O)
Procedure:
-
Dissolve the ethyl ester in the solvent mixture.
-
Add an aqueous solution of the base and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and acidify to pH 3-4 with a suitable acid (e.g., 1 M HCl).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the carboxylic acid. Alternatively, if no precipitate forms, extract the product with an organic solvent.
Protocol 3: Amide Bond Formation
This protocol describes the coupling of the carboxylic acid with a desired amine to form the final carboxamide inhibitor.
Materials:
-
5-Aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
-
Amine (1.1 equivalents)
-
Coupling agent (e.g., HATU, HOBt/EDC, or T3P, 1.2 equivalents)
-
Base (e.g., DIPEA or Et₃N, 2-3 equivalents)
-
Solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the amine, coupling agent, and base to the solution.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or preparative HPLC to afford the final kinase inhibitor.
Data Presentation: Inhibitory Activities of Related Pyrrolopyridine Derivatives
The following tables summarize the inhibitory activities of various pyrrolopyridine-based kinase inhibitors reported in the literature. This data provides a benchmark for the expected potency of novel compounds synthesized from this compound.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs [1]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 1 | 1900 | - | - | - |
| 4h | 7 | 9 | 25 | 712 |
Table 2: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against TBK1 [5]
| Compound | TBK1 IC₅₀ (nM) |
| 15i | 8.5 |
| 15t | 0.8 |
| 15y | 0.2 |
| BX795 | 7.1 |
| MRT67307 | 28.7 |
Table 3: Inhibitory Activity of 1H-pyrrolo[3,2-g]isoquinoline Derivatives against Haspin Kinase [6]
| Compound | Haspin IC₅₀ (nM) |
| 3 | 10-80 |
| 8 | 10-80 |
| 10 | 10-80 |
| 15 | 10-80 |
| 16 | 10-80 |
| 17 | 10-80 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols provided herein, based on established synthetic methodologies for related heterocyclic systems, offer a rational approach to the design and synthesis of potent and selective inhibitors targeting key signaling pathways in cancer and other diseases. The successful application of these methods will enable the generation of diverse libraries of compounds for biological screening and the development of next-generation targeted therapies.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a "warhead" that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
The 7-azaindole scaffold, the core of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive warhead for designing kinase-targeting PROTACs. This compound serves as a versatile starting material for the synthesis of such warheads, with the bromine atom providing a convenient handle for linker attachment.
This application note provides a detailed overview of the utility of this compound in the development of PROTACs, using the degradation of Cyclin-Dependent Kinase 9 (CDK9) as a representative example. CDK9 is a key transcriptional regulator and a validated target in various cancers.
Signaling Pathway and Mechanism of Action
PROTACs incorporating a 7-azaindole-based warhead function by inducing the formation of a ternary complex between the target kinase (e.g., CDK9), the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.
Experimental Design and Workflow
The development and evaluation of a PROTAC derived from this compound involves a multi-step process encompassing chemical synthesis, biochemical characterization, and cellular assays.
Data Presentation
The efficacy of a PROTAC is quantified by several key parameters. The following tables present representative data for a hypothetical CDK9-targeting PROTAC, "AZD-PROTAC-9", derived from an this compound warhead.
Table 1: Biochemical and Cellular Activity of AZD-PROTAC-9
| Parameter | Value | Description |
| CDK9 Binding Affinity (Kd) | 25 nM | Binding affinity of the warhead to CDK9, determined by Isothermal Titration Calorimetry (ITC). |
| Cereblon Binding Affinity (Kd) | 150 nM | Binding affinity of the E3 ligase ligand to Cereblon, determined by ITC. |
| Ternary Complex Formation (TR-FRET) | EC50 = 50 nM | Half-maximal effective concentration for ternary complex formation in a cell-free assay. |
| Cellular CDK9 Degradation (DC50) | 10 nM | Half-maximal degradation concentration in a cellular context (e.g., in MOLM-13 cells after 24h treatment). |
| Maximal Degradation (Dmax) | >95% | Maximum percentage of CDK9 degradation achieved at saturating PROTAC concentrations. |
| Cell Viability (GI50) | 30 nM | Half-maximal growth inhibition concentration in MOLM-13 cells. |
Table 2: Selectivity Profile of AZD-PROTAC-9
| Kinase | % Degradation at 100 nM |
| CDK9 | >95% |
| CDK2 | <10% |
| CDK4 | <5% |
| CDK6 | <5% |
| BTK | <15% |
| ERK1/2 | <10% |
| Data obtained from whole-cell proteomics analysis (LC-MS/MS) following treatment of MOLM-13 cells with AZD-PROTAC-9 for 24 hours. |
Experimental Protocols
Protocol 1: Synthesis of a Representative 7-Azaindole-Based PROTAC
This protocol outlines the general steps for synthesizing a PROTAC using this compound as a starting material for the warhead.
Step 1: Synthesis of the Warhead with a Linker Attachment Point
-
Suzuki Coupling: React this compound with a suitable boronic acid or ester containing a protected amine or carboxylic acid functional group for linker attachment. This reaction is typically catalyzed by a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).
-
Deprotection: Remove the protecting group from the newly introduced functional group to prepare for linker conjugation.
Step 2: Linker and E3 Ligase Ligand Conjugation
-
Amide Coupling: Couple the deprotected warhead to a linker containing a complementary functional group (e.g., a carboxylic acid if the warhead has an amine). Standard peptide coupling reagents such as HATU or HOBt/EDC can be used.
-
Second Amide Coupling: Couple the warhead-linker intermediate to the E3 ligase ligand (e.g., pomalidomide with an appropriate functional handle).
Step 3: Purification and Characterization
-
Purification: Purify the final PROTAC compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the PROTAC using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol describes the quantification of target protein degradation in cells treated with the PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MOLM-13) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CDK9) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the formation of the ternary complex in a cell-free system.
-
Reagents and Materials:
-
Purified recombinant target protein (e.g., His-tagged CDK9).
-
Purified recombinant E3 ligase complex (e.g., GST-tagged Cereblon/DDB1).
-
Terbium-conjugated anti-His antibody.
-
Fluorescein-labeled anti-GST antibody.
-
Synthesized PROTAC.
-
Assay buffer.
-
384-well microplates.
-
-
Assay Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a 384-well plate, add the His-tagged CDK9, GST-tagged Cereblon/DDB1, and the PROTAC dilutions.
-
Add the Terbium-conjugated anti-His antibody and the fluorescein-labeled anti-GST antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of 7-azaindole-based warheads for PROTAC development. Its application, as exemplified by the development of a CDK9 degrader, demonstrates the potential to create highly potent and selective targeted protein degraders for therapeutic intervention in oncology and other diseases. The detailed protocols provided herein offer a roadmap for researchers to design, synthesize, and evaluate novel PROTACs based on this promising scaffold.
Application Notes and Protocols for Suzuki Coupling of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of diverse molecular libraries. The functionalization of the 1H-pyrrolo[3,2-b]pyridine (azaindole) scaffold, a privileged structure in many biologically active compounds, at the 5-position via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents, which can significantly influence the molecule's biological activity.[1][2]
This document provides detailed protocols and a summary of reaction conditions for the Suzuki coupling of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with various boronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[1][3] The catalytic cycle consists of three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. A base is crucial for activating the organoboron compound to facilitate the transmetalation step.[1][3]
Data Presentation: Comparative Reaction Conditions
The selection of catalyst, ligand, base, and solvent system is critical for the success and efficiency of the Suzuki coupling reaction. The following table summarizes various conditions reported for the Suzuki coupling of analogous 5-bromo-substituted nitrogen heterocycles, providing a comparative overview to guide the optimization for this compound.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole | High yield and short reaction time.[4][5] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 100 | 0.5-0.7 | 81-95 | 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Microwave-assisted, good to excellent yields.[6] |
| P1 Precatalyst | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 | Chloroindoles, oxindoles, and azaindoles | Mild conditions and excellent yields for various N-rich heterocycles.[2] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Heteroaromatic halides | A cost-effective nickel-based system with good potential.[5] |
| Pd(OAc)₂/SPhos | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 48 | 71-95 | Methyl 5-(boronic ester)-1H-pyrrole-2-carboxylate with aryl bromides | Tolerates a variety of functional groups.[7] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 100 | 24 | good | N-[5-bromo-2-methylpyridine-3-yl]acetamide with arylboronic acids | Effective for pyridine derivatives.[8] |
Experimental Protocols
Below are two detailed protocols for the Suzuki-Miyaura coupling reaction, adaptable for this compound.
Protocol 1: Palladium(II) Dichloride [1,1'-Bis(diphenylphosphino)ferrocene] (Pd(dppf)Cl₂) Catalyzed Coupling
This protocol is adapted from a high-yielding procedure for a similar N-heterocyclic substrate.[4][9]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(dppf)Cl₂ (0.03 - 0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.03-0.05 equiv.) to the mixture.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous dimethoxyethane as the solvent.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl 5-aryl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
Protocol 2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) Catalyzed Microwave-Assisted Coupling
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and high yields.[1][6]
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
Ethyl acetate
-
Celite
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[1]
-
Wash the filtrate with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizations
Experimental Workflow for Suzuki Coupling
Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of a wide array of arylamines.[1] The 1H-pyrrolo[3,2-b]pyridine (6-azaindole) scaffold is a privileged motif found in numerous biologically active compounds. The functionalization of this core, particularly at the 5-position, is a key strategy for modulating the biological and physicochemical properties of these molecules. This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with various primary and secondary amines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate product and regenerate the Pd(0) catalyst.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific amine coupling partner. Bulky, electron-rich phosphine ligands are often essential for facilitating the catalytic cycle.[1]
Data Presentation: Representative Reaction Conditions
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction parameters. The following table summarizes typical reaction conditions for the amination of various heteroaromatic bromides, which can serve as a starting point for the optimization of the reaction with this compound.
| Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Reference |
| Primary Alkylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | [3] |
| Secondary Alkylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.0) | THF | 65 | 12-24 | N/A |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | [4] |
| Heteroarylamine | [tBuBrettPhos Pd G3] (2) | - | LHMDS (2.2) | Dioxane | 80 | 12 | [5] |
Experimental Protocol
The following is a general procedure for the Buchwald-Hartwig amination of this compound. The specific catalyst, ligand, base, and reaction conditions should be optimized for each amine coupling partner.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium source, and the phosphine ligand.
-
Seal the vessel with a rubber septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[1]
-
Under the inert atmosphere, add the base.
-
Add the anhydrous solvent via syringe.
-
Finally, add the amine (1.2-2.0 equiv) via syringe.[1]
Reaction:
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.[1]
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) using a preheated oil bath or heating mantle.
-
Maintain the reaction at this temperature with vigorous stirring for the specified time (typically 12-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivative.
Mandatory Visualization
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: N-alkylation of the Pyrrole in Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-alkylation of the pyrrole nitrogen in Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. The introduction of substituents at the N-1 position of the pyrrolo[3,2-b]pyridine core is a critical step in modifying the pharmacological properties of molecules for drug discovery and development.
The presence of an electron-withdrawing ethyl carboxylate group at the 2-position and a bromine atom at the 5-position influences the acidity of the pyrrole N-H proton, making it amenable to deprotonation under basic conditions, followed by reaction with an electrophilic alkylating agent. Common methods for the N-alkylation of such heterocyclic systems involve the use of a base in a polar aprotic solvent.
Reaction Principle
The N-alkylation of this compound proceeds via a two-step mechanism:
-
Deprotonation: A suitable base abstracts the acidic proton from the pyrrole nitrogen, forming a resonance-stabilized anionic intermediate.
-
Nucleophilic Substitution: The resulting anion acts as a nucleophile and attacks the electrophilic alkylating agent (e.g., an alkyl halide), leading to the formation of the N-alkylated product.
The choice of base and reaction conditions is crucial to achieve high yields and avoid potential side reactions. Strong bases like sodium hydride (NaH) are effective for complete deprotonation, while milder bases such as potassium carbonate (K₂CO₃) can also be employed, often requiring slightly elevated temperatures.
Comparative Data for N-Alkylation of Pyrrolo[3,2-b]pyridine and Related Heterocycles
While specific data for the N-alkylation of this compound is not extensively reported, the following table summarizes typical reaction conditions and outcomes for the N-alkylation of analogous heterocyclic systems, providing a predictive framework for the target molecule.
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| 5-Bromoindole | Benzyl bromide | NaH | DMF | rt | 4 | 92 | Indole |
| 5-Bromoindole | Methyl iodide | KOH | DMSO | rt | 6 | 85 | Indole |
| Imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | rt | 12 | 72 | Azaindole |
| 6-chloro-7-deazapurine | Methyl iodide | NaH | DMF | 0 to rt | 2 | 85 | Pyrrolopyrimidine |
| 6-chloro-7-deazapurine | Benzyl bromide | NaH | DMF | 0 to rt | 2 | 91 | Pyrrolopyrimidine |
| Ethyl 4-azaindole-2-carboxylate | - | K₂CO₃ | MeOH | 55 | 1 | >90 | Azaindole Ester (Transesterification)[1] |
Detailed Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the N-alkylation of this compound using either a strong or a milder base.
Protocol 1: N-Alkylation using Sodium Hydride (NaH)
This protocol is suitable for a wide range of alkylating agents, including less reactive ones.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice-water bath
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add NaH (1.1-1.2 eq) portion-wise. Hydrogen gas evolution will be observed.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the gas evolution ceases.
-
Alkylation: Slowly add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)
This protocol uses a milder base and may be preferable for substrates sensitive to stronger bases.
Materials and Reagents:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), anhydrous K₂CO₃ (2.0-3.0 eq), and anhydrous DMF or MeCN.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Stir vigorously for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Chemical Transformation
References
Application Notes and Protocols for the Synthesis of FGFR4 Inhibitors from Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potent and selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, starting from the versatile building block, Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. The methodologies outlined herein are based on established synthetic transformations and literature precedents for the construction of pyrrolo[3,2-b]pyridine-based kinase inhibitors.
Introduction
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway, particularly through the amplification or mutation of FGFR4, is a known driver in the progression of various cancers, most notably hepatocellular carcinoma (HCC).[1][2] Consequently, the development of selective FGFR4 inhibitors has emerged as a promising therapeutic strategy.
The pyrrolo[3,2-b]pyridine scaffold has been identified as a privileged core structure for the development of potent kinase inhibitors. This application note details a synthetic route to a series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides, which have demonstrated significant and selective inhibitory activity against FGFR4.[1][3] The synthesis commences from this compound and involves key steps of formylation, saponification, and amide coupling.
FGFR4 Signaling Pathway
The FGFR4 signaling cascade is initiated by the binding of its primary ligand, FGF19, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation and survival.[1][2] The inhibitors synthesized using the following protocols are designed to bind to the ATP-binding site of the FGFR4 kinase domain, thereby preventing its phosphorylation and blocking downstream signaling.
Synthetic Workflow
The overall synthetic strategy to access the target 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide inhibitors from this compound is depicted below.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-formyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (Intermediate 1)
This protocol describes the introduction of a formyl group at the C5 position of the pyrrolo[3,2-b]pyridine core via a Vilsmeier-Haack reaction.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the solution of the starting material to the Vilsmeier reagent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.
-
Stir for 30 minutes, then extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 5-formyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate as a solid.
Protocol 2: Synthesis of 5-Formyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (Intermediate 2)
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-formyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 5-formyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1 equivalent) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add an excess of LiOH or NaOH (3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with DCM to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Formyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Protocol 3: Synthesis of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides (Final Products)
This protocol describes the coupling of the carboxylic acid intermediate with a variety of amines to generate the final inhibitor library.
Materials:
-
5-Formyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes or DCM and methanol for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 5-Formyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract with DCM or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the final 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide.
Data Presentation
The following table summarizes the in vitro biological activity of representative 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives against FGFR kinases and in cellular assays.
| Compound ID | R Group (Amine) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Hep3B Cell IC₅₀ (nM) | JHH-7 Cell IC₅₀ (nM) | HuH-7 Cell IC₅₀ (nM) | Reference |
| 10z | 2,6-dichloro-3,5-dimethoxyphenyl | >10000 | >10000 | >10000 | 16 | 37 | 32 | 94 | [1] |
| 10y | 2-chloro-6-methyl-3-methoxyphenyl | >10000 | >10000 | >10000 | 11 | 45 | 40 | 120 | [1] |
| 10x | 2,6-dimethyl-3-methoxyphenyl | >10000 | >10000 | >10000 | 25 | 88 | 75 | 250 | [1] |
| FGF401 | (Reference Compound) | 2100 | 4400 | 5600 | 1.1 | 12 | - | - | [1] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell proliferation.
Conclusion
The synthetic protocols detailed in this application note provide a robust and versatile route for the preparation of a library of potent and selective FGFR4 inhibitors based on the 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold. These compounds serve as valuable tools for further investigation into the role of FGFR4 in cancer and as starting points for the development of novel anticancer therapeutics. The provided data highlights the high selectivity of these compounds for FGFR4 over other FGFR isoforms, a critical attribute for minimizing off-target effects in a clinical setting.
References
Application Notes and Protocols for Developing PDE4B Inhibitors with a Pyrrolopyridine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of selective Phosphodiesterase 4B (PDE4B) inhibitors centered on a pyrrolopyridine chemical scaffold. The protocols outlined below cover the chemical synthesis, biochemical and cellular characterization, and in silico modeling of these promising therapeutic agents.
Introduction
Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. The PDE4 family is comprised of four isoforms (PDE4A, B, C, and D). Inhibition of PDE4 has demonstrated anti-inflammatory effects, making it a valuable target for treating conditions like chronic obstructive pulmonary disease (COPD) and psoriatic arthritis.[1] However, the clinical application of pan-PDE4 inhibitors has been limited by side effects such as nausea and emesis, which are primarily associated with the inhibition of the PDE4D isoform.[1] Consequently, the development of inhibitors with high selectivity for the PDE4B isoform, which is implicated in inflammatory processes, is a key objective in modern drug discovery.[1]
The 1H-pyrrolo[2,3-b]pyridine core has emerged as a promising scaffold for designing potent and selective PDE4B inhibitors. This document details the synthesis and evaluation of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, providing researchers with the necessary protocols to replicate and build upon these findings.
Data Presentation
The following tables summarize the in vitro potency and selectivity of representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B and PDE4D.
Table 1: In Vitro Activity of Pyrrolopyridine-Based PDE4B Inhibitors
| Compound ID | R Group | Amide Substituent | PDE4B IC50 (μM) | PDE4D IC50 (μM) | Selectivity (PDE4D/PDE4B) |
| 11g | 3,4-dichlorophenyl | 3-fluoroazetidine | 0.23 | >10 (77% inh. at 10µM) | >43 |
| 11h | 3,4-dichlorophenyl | 3,3-difluoroazetidine | 0.14 | 0.88 | ~6 |
| 11i | 3,4-dichlorophenyl | 3-(trifluoromethyl)azetidine | 0.43 | ~0.86 | ~2 |
| Rolipram | - | - | 0.11 | - | - |
Data synthesized from Kumar, et al. (2020).[1]
Mandatory Visualizations
Experimental Protocols
Protocol 1: Synthesis of the 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid Core
This protocol describes the synthesis of the core scaffold required for the subsequent amide coupling reactions.
Materials:
-
Starting material (e.g., appropriate substituted 7-azaindole)
-
Copper(II) acetate (Cu(OAc)₂)
-
Aryl boronic acid (ArB(OH)₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Aryl Coupling:
-
To a solution of the starting 7-azaindole in CH₂Cl₂, add Cu(OAc)₂, the desired aryl boronic acid, and pyridine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the resulting N-aryl-7-azaindole derivative by column chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the purified N-aryl-7-azaindole ester in a mixture of MeOH and H₂O.
-
Add NaOH to the solution and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core.
-
Protocol 2: Amide Coupling to Synthesize Final Inhibitors
This protocol details the coupling of the carboxylic acid core with various amines to generate the final carboxamide inhibitors.[1]
Materials:
-
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core (from Protocol 1)
-
Desired amine (NHR₁R₂)
-
Propylphosphonic anhydride (T3P)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in DMF, add DIPEA and the desired amine.
-
Add T3P dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide inhibitor.
Protocol 3: PDE4B Enzymatic Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency (IC50) of the synthesized inhibitors against PDE4B.
Materials:
-
Recombinant human PDE4B enzyme
-
FAM-cAMP (fluorescently labeled cAMP substrate)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂ and BSA)
-
Synthesized inhibitors dissolved in DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds, a positive control (e.g., Rolipram), or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4B enzyme in assay buffer to the desired concentration. Add 10 µL of the diluted enzyme to each well (except for "no enzyme" controls).
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow for the enzymatic hydrolysis of FAM-cAMP.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for fluorescein.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 4: TNF-α Release Assay in Macrophages
This protocol is used to assess the cellular activity of the inhibitors by measuring their ability to suppress the release of the pro-inflammatory cytokine TNF-α from stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Synthesized inhibitors dissolved in DMSO
-
96-well cell culture plates
-
TNF-α ELISA kit
-
Plate reader for ELISA
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized inhibitors or a vehicle control (DMSO) for 1 hour.
-
Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a specified period (e.g., 4-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value.
Protocol 5: In Vitro ADME Assays
A panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted to evaluate the drug-like properties of promising inhibitors.
-
Metabolic Stability:
-
Protocol: Incubate the test compound with human or rat liver microsomes and co-factors (e.g., NADPH) at 37°C. Sample at predefined time points and quantify the remaining parent compound using LC-MS/MS to determine the half-life and intrinsic clearance.
-
-
Aqueous Solubility:
-
Protocol: Determine the kinetic or thermodynamic solubility of the compound in a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) using methods like nephelometry or HPLC.
-
-
Plasma Protein Binding:
-
Protocol: Measure the extent of compound binding to plasma proteins (human and rodent) using equilibrium dialysis. The unbound fraction is quantified by LC-MS/MS.
-
-
CYP450 Inhibition:
-
Protocol: Assess the potential for drug-drug interactions by evaluating the inhibitory effect of the compound on major cytochrome P450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) using human liver microsomes and isoform-specific probe substrates.
-
Protocol 6: Molecular Docking
Molecular docking studies can provide insights into the binding mode of the pyrrolopyridine inhibitors within the active site of PDE4B, aiding in structure-activity relationship (SAR) analysis and rational drug design.
Software and Resources:
-
Molecular modeling software (e.g., AutoDock Vina, Schrödinger Maestro)
-
Protein Data Bank (PDB) for the crystal structure of PDE4B
-
Ligand preparation software
Procedure:
-
Protein Preparation:
-
Obtain the crystal structure of human PDE4B from the PDB.
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of the pyrrolopyridine inhibitor.
-
Minimize the energy of the ligand and assign partial charges.
-
-
Grid Generation:
-
Define the binding site (grid box) on the PDE4B structure, typically centered on the co-crystallized ligand or known active site residues.
-
-
Docking:
-
Perform the docking of the prepared ligand into the defined grid box using the chosen docking algorithm.
-
-
Analysis:
-
Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of inhibition and selectivity.
-
References
Application Notes and Protocols: Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate as a key fragment in drug discovery, particularly in the development of kinase inhibitors. The inherent structural features of the 1H-pyrrolo[3,2-b]pyridine scaffold make it a privileged core for designing potent and selective therapeutic agents.
Application Notes
The 1H-pyrrolo[3,2-b]pyridine core is a significant pharmacophore in medicinal chemistry, recognized for its ability to mimic the hinge-binding motif of ATP, thereby enabling effective interaction with the active site of various kinases. The strategic placement of a bromine atom at the 5-position provides a valuable vector for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The ethyl carboxylate at the 2-position serves as another crucial handle for fragment elaboration, for instance, through amide bond formation after hydrolysis.
The utility of the 1H-pyrrolo[3,2-b]pyridine scaffold in fragment-based drug discovery (FBDD) has been highlighted in a study targeting PRMT5/MTA, where a related 1H-pyrrolo[3,2-b]pyridin-5-amine fragment was identified as a potent and efficient binder with a dissociation constant (KD) of 0.74 μM.[1] This study underscored the suitability of the 2-position of this scaffold for fragment growth and optimization.[1]
Derivatives of the 1H-pyrrolo[3,2-b]pyridine and the closely related 1H-pyrrolo[2,3-b]pyridine scaffolds have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers.[2]
-
Janus Kinases (JAKs): Particularly JAK3, which is implicated in inflammatory and immune diseases.[3]
-
Phosphodiesterase 4B (PDE4B): A target for inflammatory diseases of the central nervous system.[4]
-
Ataxia Telangiectasia Mutated (ATM) Kinase: A critical enzyme in the DNA damage response, making it a target for cancer therapy.
The versatility of this scaffold makes this compound a valuable starting point for the development of novel inhibitors against these and other important biological targets.
Quantitative Data
The following table summarizes the biological activity of various derivatives of the 1H-pyrrolo[3,2-b]pyridine and related scaffolds, illustrating the potential of this chemical class in drug discovery. It is important to note that these data are for elaborated derivatives and not for the title fragment itself, but they demonstrate the therapeutic promise of the core structure.
| Scaffold/Derivative Class | Target | Assay Type | Measured Value | Reference |
| 1H-pyrrolo[3,2-b]pyridin-5-amine | PRMT5/MTA | SPR | KD = 0.74 μM | [1] |
| 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h ) | FGFR1 | Kinase Assay | IC50 = 7 nM | [2] |
| 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h ) | FGFR2 | Kinase Assay | IC50 = 9 nM | [2] |
| 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h ) | FGFR3 | Kinase Assay | IC50 = 25 nM | [2] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivative | PDE4B | Enzyme Assay | IC50 = 0.11 - 1.1 μM | [4] |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivative (Compound 31 ) | JAK3 | Kinase Assay | Potent Inhibition | [3] |
| 5-bromo-7-azaindolin-2-one Derivative (Compound 23p ) | HepG2, A549, Skov-3 | MTT Assay | IC50 = 2.357 - 3.012 μM | [5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol outlines a plausible synthetic route for the title compound based on established methodologies for similar heterocyclic systems.
Materials:
-
A suitable starting material, such as a substituted aminopyridine.
-
Reagents for cyclization and functional group installation (e.g., ethyl propiolate, N-bromosuccinimide).
-
Appropriate solvents (e.g., DMF, acetonitrile).
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system).
Procedure:
-
Cyclization: React the substituted aminopyridine with a suitable three-carbon synthon, such as ethyl propiolate, under conditions that promote the formation of the pyrrolo[3,2-b]pyridine core. This may involve heating in a high-boiling solvent like DMF.
-
Bromination: Introduce the bromine atom at the 5-position using an electrophilic brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion of the reaction, quench the reaction mixture, and extract the product with an organic solvent. The crude product is then purified using flash column chromatography to yield the desired this compound.
Protocol 2: Fragment Elaboration via Amide Coupling
This protocol describes a general method for elaborating the title fragment into a more complex molecule, a common strategy in FBDD.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
A desired amine (R-NH2)
-
Peptide coupling reagents (e.g., HATU, HOBt, EDCI)
-
A suitable base (e.g., DIPEA)
-
Anhydrous DMF or a similar aprotic solvent
Procedure:
-
Ester Hydrolysis: Dissolve this compound in a mixture of THF and water. Add an excess of LiOH or NaOH and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
-
Amide Coupling: Dissolve the resulting carboxylic acid in anhydrous DMF. Add the desired amine, coupling reagents (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA). Stir the reaction mixture at room temperature until the reaction is complete.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.
Visualizations
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Caption: Inhibition of the FGFR signaling pathway by a pyrrolo[3,2-b]pyridine-based inhibitor.
References
- 1. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C5-Bromo Position on the Pyrrolo[3,2-b]pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-b]pyridine (7-azaindole) scaffold is a privileged heterocyclic motif prevalent in medicinal chemistry and materials science. Functionalization of this core, particularly at the C5-position, provides a powerful strategy for modulating the physicochemical and biological properties of resulting compounds. This document offers detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 5-bromo-1H-pyrrolo[3,2-b]pyridine. The protocols cover key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling, providing researchers with a robust guide for the synthesis of diverse 5-substituted pyrrolo[3,2-b]pyridine derivatives.
Introduction
The 5-bromo-1H-pyrrolo[3,2-b]pyridine core is a versatile synthetic intermediate. The bromine atom at the C5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties. These transformations are foundational for creating libraries of novel compounds for drug discovery and materials science applications. The choice of reaction is dictated by the desired substituent, with each method offering a unique set of compatible functional groups and reaction conditions. This guide details optimized protocols for three of the most powerful and widely used cross-coupling reactions for this purpose.
A critical consideration in the functionalization of 5-bromo-1H-pyrrolo[3,2-b]pyridine is the potential for the pyrrole N-H to interfere with the catalytic cycle, particularly under basic conditions. This can sometimes lead to side reactions or catalyst inhibition. While many successful couplings have been reported on the unprotected heterocycle, N-protection (e.g., with a tosyl (Ts) or SEM group) can be a valuable strategy to improve yields and reaction cleanliness, though it necessitates additional synthesis and deprotection steps. The following protocols primarily focus on reactions with the unprotected N-H, which is often preferred for atom and step economy.
General Experimental Workflow
A generalized workflow for the palladium-catalyzed functionalization of 5-bromo-1H-pyrrolo[3,2-b]pyridine is depicted below. Key steps include the careful setup of the reaction under an inert atmosphere, monitoring the reaction progress, and appropriate work-up and purification procedures.
Suzuki-Miyaura Coupling: C-C (Aryl/Heteroaryl) Bond Formation
The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species (typically a boronic acid) with an organic halide. It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromoindazoles (isomers of 5-bromo-7-azaindole) with various boronic acids. These conditions serve as an excellent starting point for the functionalization of 5-bromo-1H-pyrrolo[3,2-b]pyridine.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-1H-indazole | 89 |
| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-1H-indazole | 92 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1H-indazole | 85 |
| 4 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-1H-indazole | 81 |
| 5 | 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)-1H-indazole | 78 |
Data adapted from studies on 5-bromoindazoles, which exhibit similar reactivity.
Experimental Protocol: Synthesis of 5-Phenyl-1H-pyrrolo[3,2-b]pyridine
Synthesis of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Analogues: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate and its analogues. The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition. This protocol details a robust synthetic route commencing with the Bartoli indole synthesis to construct the core azaindole ring system, followed by esterification and regioselective bromination. This guide is intended to provide researchers with the necessary details to synthesize these valuable compounds for further investigation in drug discovery and development.
Introduction
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural similarity to indole allows it to act as a bioisostere, potentially interacting with various biological targets. The introduction of a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position can significantly modulate the compound's physicochemical properties and biological activity. Analogues of this scaffold have been investigated for their potential as therapeutic agents, particularly as kinase inhibitors in oncology. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The development of potent and selective kinase inhibitors is a major focus of modern drug discovery. This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, a key intermediate for the generation of a library of analogues for screening and lead optimization.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step process as illustrated in the workflow below. The initial and key step is the construction of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) ring system using the Bartoli indole synthesis. This is followed by the esterification of the resulting carboxylic acid at the 2-position. The final step involves the regioselective bromination at the 5-position of the azaindole core.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) via Bartoli Indole Synthesis
The Bartoli indole synthesis is a versatile method for the preparation of substituted indoles and their heteroaromatic analogues from ortho-substituted nitroarenes and vinyl Grignard reagents.
Materials:
-
3-Nitropyridine derivative (e.g., 2-chloro-3-nitropyridine)
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
20% Aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dry ice/acetone bath
-
Nitrogen atmosphere apparatus
Procedure:
-
Under a nitrogen atmosphere, dissolve the 3-nitropyridine derivative (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (3.0 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 8 hours.
-
Quench the reaction by the slow addition of 20% aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1H-pyrrolo[3,2-b]pyridine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
This step involves the Fischer esterification of the carboxylic acid group at the 2-position of the azaindole ring.
Materials:
-
1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 eq) in absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude ethyl ester can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
The final step is the regioselective bromination of the electron-rich pyrrole ring at the 5-position using N-bromosuccinimide.[1]
Materials:
-
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Data Presentation
| Compound | Step | Starting Material | Reagents and Conditions | Yield (%) | Physical State |
| 1H-Pyrrolo[3,2-b]pyridine | 1 | 2-Chloro-3-nitropyridine | Vinylmagnesium bromide, THF, -78°C to -20°C | 40-60 | Solid |
| Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 2 | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | Ethanol, H₂SO₄ (cat.), 80°C | 85-95 | Solid |
| This compound | 3 | Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | N-Bromosuccinimide, DMF, 0°C to rt | 70-85 | Solid |
Yields are approximate and may vary depending on the specific substrate and reaction scale.
Biological Context and Signaling Pathway
Analogues of 5-bromo-1H-pyrrolo[3,2-b]pyridine have been investigated as inhibitors of various protein kinases.[2] Kinase signaling pathways are fundamental to cellular processes such as growth, proliferation, differentiation, and survival. The dysregulation of these pathways is a hallmark of cancer. One such critical pathway is the RAF-MEK-ERK signaling cascade, which is frequently activated in many human cancers. The diagram below illustrates a simplified representation of this pathway and the potential point of intervention for a kinase inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing the 1H-pyrrolo[3,2-b]pyridine core structure?
A common and versatile method for constructing the 1H-pyrrolo[3,2-b]pyridine (or 4-azaindole) skeleton is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or a ketone. For the synthesis of the ethyl 2-carboxylate derivative, ethyl pyruvate would be the appropriate ketone.
Q2: My Fischer indole synthesis of the 1H-pyrrolo[3,2-b]pyridine-2-carboxylate core is resulting in a low yield. What are the potential causes and solutions?
Low yields in the Fischer indole synthesis of azaindoles can be attributed to several factors. The electron-deficient nature of the pyridine ring can impede the cyclization process. However, the reaction can be efficient, especially if the starting pyridylhydrazine has an electron-donating group.[1]
Here are some common issues and troubleshooting tips:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Commonly used catalysts include polyphosphoric acid (PPA), Eaton's reagent, sulfuric acid, or zinc chloride. The optimal catalyst and concentration often need to be determined empirically.
-
Reaction Temperature and Time: The reaction is highly sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or the product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Purity of Starting Materials: Ensure the purity of the pyridylhydrazine and ethyl pyruvate. Impurities can lead to the formation of side products and reduce the yield of the desired product.
-
Presence of Electron-Withdrawing Groups: If the pyridine ring of the hydrazine has strong electron-withdrawing groups, this can disfavor the key[2][2]-sigmatropic rearrangement step of the Fischer indole synthesis.
Q3: I am observing multiple spots on my TLC after the bromination step. What are the likely side products?
During the bromination of the 1H-pyrrolo[3,2-b]pyridine-2-carboxylate core, several side products can form:
-
Over-bromination: The pyrrole ring is activated towards electrophilic substitution, and it's possible to get di- or even tri-brominated products, with substitution occurring at other positions on the pyrrole or pyridine ring.
-
Isomeric Products: While bromination is expected to occur at the 5-position, substitution at other positions on the pyridine ring is possible depending on the reaction conditions.
-
Degradation Products: The pyrrolopyridine core can be sensitive to strongly acidic or oxidizing conditions, which can lead to decomposition.
To minimize side products, it is important to carefully control the stoichiometry of the brominating agent and the reaction temperature.
Q4: What are the recommended purification methods for this compound?
The primary method for purifying the final product is flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. A common starting point would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Gradient elution may be necessary to achieve good separation from closely related impurities.
Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Yield of 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (Precursor) | Ineffective Fischer indole cyclization. | - Optimize the acid catalyst (e.g., PPA, Eaton's reagent, H₂SO₄).- Adjust the reaction temperature and time, monitoring by TLC.- Ensure high purity of the pyridylhydrazine and ethyl pyruvate. |
| Low Yield of this compound | Incomplete bromination. | - Increase the reaction time or slightly increase the temperature, while monitoring for product degradation.- Ensure the brominating agent (e.g., NBS) is fresh and active. |
| Degradation of starting material or product. | - Perform the reaction at a lower temperature.- Use a milder brominating agent or a different solvent. | |
| Formation of Multiple Products (Impure Product) | Over-bromination or formation of isomers. | - Use a stoichiometric amount of the brominating agent.- Add the brominating agent slowly and maintain a low reaction temperature.- Optimize the solvent and reaction conditions to favor regioselectivity. |
| Difficulty in Purifying the Final Product | Co-elution of impurities during column chromatography. | - Experiment with different solvent systems for chromatography (e.g., varying polarity, using a different combination of solvents).- Consider using a different stationary phase for chromatography.- Attempt recrystallization from various solvent systems. |
Experimental Protocols
1. Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (General Procedure via Fischer Indole Synthesis)
This protocol is a general guideline and may require optimization.
-
Hydrazone Formation: A mixture of the appropriate pyridylhydrazine (1 equivalent) and ethyl pyruvate (1.1 equivalents) is stirred in a suitable solvent such as ethanol or acetic acid at room temperature until the formation of the hydrazone is complete (monitored by TLC).
-
Cyclization: The solvent is removed under reduced pressure. The crude hydrazone is then added to an excess of an acid catalyst, such as polyphosphoric acid, preheated to a specific temperature (e.g., 80-120 °C). The reaction mixture is stirred at this temperature for a designated time (e.g., 1-4 hours) until the reaction is complete as indicated by TLC.
-
Workup: The reaction mixture is cooled to room temperature and carefully poured into a mixture of ice and water. The mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[1]
2. Synthesis of this compound (General Bromination Procedure)
This is a representative procedure and may need to be adapted.
-
Reaction Setup: Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1 equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform in a round-bottom flask protected from light.
-
Addition of Brominating Agent: The solution is cooled in an ice bath, and N-bromosuccinimide (NBS) (1.0-1.1 equivalents) is added portion-wise over a period of time, ensuring the temperature remains low.
-
Reaction Monitoring: The reaction is stirred at low temperature and the progress is monitored by TLC.
-
Workup: Once the reaction is complete, the mixture is quenched with a solution of sodium thiosulfate and then extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product.
Visualizing the Workflow and Troubleshooting
To aid in understanding the synthetic process and potential troubleshooting points, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Optimization of Suzuki Coupling for Brominated Heterocycles
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving brominated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions to enhance the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing Suzuki coupling with brominated heterocycles?
A1: The most prevalent issues include low or no yield of the desired product, and the formation of significant side products.[1][2][3] Common side reactions are the dehalogenation of the brominated heterocycle, homocoupling of the boronic acid, and protodeboronation of the boronic acid.[1][4] The electronic properties of the heterocyclic ring can also present unique challenges.[1]
Q2: How do I select the optimal palladium catalyst and ligand for my specific brominated heterocycle?
A2: The choice of catalyst and ligand is critical for a successful Suzuki coupling. While traditional catalysts like Pd(PPh₃)₄ are widely used, modern catalyst systems often provide superior results, especially for challenging heteroaryl couplings.[1][5][6] Consider using palladacycle precatalysts or catalysts with bulky, electron-rich phosphine ligands such as SPhos and XPhos, which have demonstrated high activity.[1][7] For instance, Pd(dppf)Cl₂ is another effective catalyst for the coupling of various bromo-heterocycles.[1][8] The selection can be influenced by the electronic nature and steric hindrance of both coupling partners.[7][9]
Q3: What is the function of the base in the Suzuki coupling, and how do I choose the right one?
A3: The base plays a crucial role in activating the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[1][10] The choice and strength of the base can significantly impact the reaction yield.[11][12] Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1][12][13] The optimal base is often dependent on the specific substrates and solvent system. For base-sensitive functional groups, weaker bases like KF may be preferable.[10]
Q4: How does the solvent system affect the outcome of the Suzuki coupling reaction?
A4: The solvent influences the solubility of reactants and the catalyst, and can affect the reaction rate and yield.[11][12][14] Common solvents include ethereal solvents like dioxane and THF, as well as polar aprotic solvents like DMF.[1][15][14] Often, a mixture of an organic solvent with water is used to dissolve the inorganic base.[11][12][14] The choice of solvent can also impact side reactions; for instance, using anhydrous conditions can sometimes mitigate dehalogenation.[1]
Q5: Can microwave irradiation be beneficial for my Suzuki coupling reaction?
A5: Yes, microwave-assisted Suzuki coupling can be a valuable technique. It often leads to a significant reduction in reaction times and can improve reaction yields, particularly for challenging substrates.[16]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Suzuki coupling experiments with brominated heterocycles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive catalyst or ligand.2. Inappropriate choice of catalyst/ligand combination.3. Suboptimal base or solvent.4. Insufficient reaction temperature or time.5. Poor quality of reagents (e.g., decomposed boronic acid). | 1. Use a fresh batch of catalyst and ligand. Consider using a more robust precatalyst.2. Screen a panel of ligands, including bulky, electron-rich phosphines (e.g., SPhos, XPhos).3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).4. Increase the reaction temperature or extend the reaction time. Consider using microwave irradiation.5. Check the purity of your starting materials. Boronic acids can degrade over time. |
| Significant Dehalogenation of the Brominated Heterocycle | 1. Presence of a hydrogen source.2. Reaction conditions are too harsh.3. Inappropriate catalyst/ligand system. | 1. Ensure solvents are anhydrous and consider using a non-protic solvent.2. Lower the reaction temperature and/or shorten the reaction time.3. Screen different palladium catalysts and ligands, as some are more prone to promoting dehalogenation.[1] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to the active Pd(0) species. | 1. Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).2. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[1] |
| Protodeboronation of Boronic Acid | 1. Presence of water and a strong base.2. Prolonged reaction time at elevated temperatures. | 1. Use a weaker base (e.g., KF) or an anhydrous solvent system.2. Monitor the reaction progress and stop it once the starting material is consumed. |
| Difficulty in Product Purification | 1. Contamination with boronic acid or its byproducts.2. Residual palladium catalyst. | 1. An aqueous wash with a mild base during workup can help remove unreacted boronic acid.2. Pass the crude product through a plug of silica gel or use a palladium scavenger. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of representative brominated heterocycles, showcasing the impact of different reaction parameters on the product yield.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 | [General Conditions] |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 6 | 92 | [7][17] |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 88 | [1][8] |
| XPhos Pd G3 (2) | - | K₃PO₄ | THF/H₂O | 80 | 4 | 95 | [Buchwald Ligands] |
Table 2: Effect of Base and Solvent on the Suzuki Coupling of 2-Bromothiophene with 4-Methoxyphenylboronic Acid
| Catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 78 | [General Conditions] |
| Pd(PPh₃)₄ (3 mol%) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 91 | [13] |
| Pd(PPh₃)₄ (3 mol%) | Cs₂CO₃ (2) | THF/H₂O | 65 | 10 | 85 | [18] |
| Pd(PPh₃)₄ (3 mol%) | KF (3) | Dioxane | 100 | 12 | 75 | [17] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Brominated Heterocycle:
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The typical concentration of the limiting reagent is between 0.1 M and 0.5 M.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Preventing dehalogenation side reactions in cross-coupling of bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common side reaction of dehalogenation during cross-coupling reactions of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a problem with bromopyridine substrates?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of a protonated pyridine byproduct instead of the desired coupled product.[1] This reaction consumes the starting material and reduces the overall yield of the target molecule. Bromopyridines are particularly susceptible to this side reaction due to the electron-deficient nature of the pyridine ring, which can influence the stability of reaction intermediates in the catalytic cycle.
Q2: How can I detect if dehalogenation is occurring in my reaction?
A2: The presence of the dehalogenated byproduct can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting bromopyridine.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated pyridine.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will reveal characteristic signals of the pyridine ring with a proton in the position previously occupied by the bromine atom.[1]
Q3: What are the primary factors that promote dehalogenation?
A3: Several factors can contribute to an increased rate of dehalogenation:
-
Reaction Temperature: Higher temperatures often accelerate the rate of dehalogenation.[2][3]
-
Choice of Base: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can promote dehalogenation.[2] Milder inorganic bases are often a better choice.
-
Ligand Properties: The steric and electronic properties of the phosphine ligand on the palladium catalyst play a crucial role. Less bulky ligands may not sufficiently stabilize the catalyst, leading to side reactions.[2][3]
-
Presence of Hydride Sources: Trace amounts of water, alcohols, or even certain bases can act as hydride donors, leading to the undesired reduction of the bromopyridine.[3][4]
-
Prolonged Reaction Times: Extended exposure of the starting material and product to the reaction conditions can increase the likelihood of dehalogenation.[2]
Q4: Which ligands are recommended to minimize dehalogenation?
A4: Bulky, electron-rich phosphine ligands are highly effective at promoting the desired cross-coupling pathway over dehalogenation.[2][3][5] These ligands stabilize the palladium center and accelerate the reductive elimination step of the catalytic cycle. Examples of such ligands include:
-
XPhos
-
SPhos
-
RuPhos
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling
If you are observing a significant amount of the dehalogenated pyridine byproduct in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inappropriate Base | Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] |
| Suboptimal Ligand | Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or dppf to accelerate reductive elimination.[2] |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction over a longer period. The optimal temperature should be determined empirically.[2] |
| Protic Impurities | Ensure all reagents and solvents are strictly anhydrous and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).[2] |
| Solvent Choice | Use anhydrous, aprotic solvents like toluene or 1,4-dioxane.[2][6] |
Issue 2: Dehalogenation as a Major Side Product in a Buchwald-Hartwig Amination
Dehalogenation can also be a significant issue in Buchwald-Hartwig amination reactions with bromopyridines. Here are some targeted solutions:
| Potential Cause | Recommended Solution |
| Base-Induced Hydride Formation | While strong bases are often necessary, consider using non-nucleophilic options like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). Ensure the base is anhydrous.[2] |
| Slow Reductive Elimination | Utilize bulky biarylphosphine ligands (e.g., XPhos, RuPhos) which are known to promote C-N bond formation and suppress dehalogenation.[2] |
| Presence of Protic Species | Rigorously dry all reagents and solvents. Water and other protic species can serve as proton sources for hydrodehalogenation.[2] |
| Extended Reaction Time | Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dehalogenation.[2] |
Data Presentation: Impact of Ligand and Base on Dehalogenation
The following table summarizes the general trends observed for the impact of ligand and base selection on the outcome of a generic Suzuki-Miyaura coupling reaction with a 2-bromopyridine substrate. The data is representative and illustrates common trends.
| Ligand | Base | Temperature | Dehalogenation Byproduct (%) | Desired Product Yield (%) |
| PPh₃ | NaOtBu | High | 25-40 | 50-65 |
| dppf | Cs₂CO₃ | Moderate to Low | 5-15 | 75-85 |
| XPhos | K₃PO₄ | Low | <5 | >90 |
Note: Yields are illustrative and will vary depending on the specific coupling partner and reaction conditions.[2]
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol is optimized to reduce the dehalogenation of 2-bromopyridines.
Reagent Preparation:
-
In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.[2]
Substrate Addition:
-
Add the 2-bromopyridine (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.[2]
Solvent Addition:
-
Add anhydrous, degassed toluene or 1,4-dioxane via syringe.[2]
Reaction:
-
Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.[2]
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
Purification:
-
Purify the crude product by column chromatography on silica gel.[2]
General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridines
This protocol provides a starting point for the amination of 2-bromopyridines, with a focus on minimizing dehalogenation.
Reaction Setup:
-
To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., a G3 XPhos precatalyst, 2 mol%), the bulky biarylphosphine ligand (if not using a precatalyst), and the base (e.g., LHMDS, 1.2 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Reagent Addition:
-
Add the 2-bromopyridine (1.0 eq) and the amine (1.1 eq).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
Reaction:
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways of cross-coupling and dehalogenation.
Caption: A workflow for troubleshooting dehalogenation in cross-coupling reactions.
References
Technical Support Center: Purification Strategies for Brominated Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of brominated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of these important chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying brominated heterocyclic compounds?
A1: The primary methods for purifying brominated heterocyclic compounds are recrystallization and column chromatography. The choice between these methods depends on the physical state of the compound (solid or oil), the nature of the impurities, and the scale of the purification. For solid compounds, recrystallization is often a preferred first choice, especially on a larger scale. Column chromatography is a versatile technique for both solid and oily compounds and is particularly useful for separating mixtures with similar components.[1][2]
Q2: My brominated heterocyclic compound is a solid. How do I choose a suitable solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] To find the best solvent, you can perform small-scale solubility tests with a range of common laboratory solvents such as ethanol, methanol, ethyl acetate, hexane, and water, or mixtures thereof. A good starting point for many brominated heterocycles is a mixed solvent system, like ethanol/water.
Q3: I am having trouble separating my brominated heterocyclic compound from byproducts with very similar polarities using column chromatography. What can I do?
A3: Separating compounds with similar polarities can be challenging. Here are a few strategies to improve separation:
-
Optimize the Eluent System: Use thin-layer chromatography (TLC) to screen various solvent systems. A good target Rf value for your desired compound is typically between 0.2 and 0.4.[3]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds that are close in polarity.
-
Adjust the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.
-
Increase Column Length: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.
Q4: My purified brominated indole compound is colored, even after recrystallization. What causes this and how can I fix it?
A4: Colored impurities in indole derivatives often arise from oxidation or polymerization of the electron-rich indole ring. To mitigate this:
-
Use an Inert Atmosphere: Perform the purification steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Protect from Light: Indole compounds can be light-sensitive, so protecting your sample from light during purification and storage can prevent the formation of colored impurities.
-
Steam Distillation: For some bromoindoles, like 5-bromoindole, steam distillation has been shown to be effective at removing colored impurities.
Q5: Can I use acid-base extraction to purify my brominated heterocyclic compound?
A5: Yes, if your brominated heterocycle contains a basic nitrogen atom (e.g., pyridine, quinoline), you can use acid-base extraction. By dissolving the crude mixture in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the basic compound will move into the aqueous layer. After separating the layers, the aqueous layer can be basified to precipitate the purified compound, which can then be extracted back into an organic solvent. This is an excellent method for removing non-basic impurities.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The compound is too soluble in the chosen solvent even at low temperatures. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.- Evaporate some of the solvent to concentrate the solution and then cool again.[4]- If the compound remains soluble, try a different solvent or a mixed solvent system where the compound is less soluble. |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High concentration of impurities. | - Add a small amount of a solvent in which the compound is highly soluble to keep it dissolved, then cool slowly.- Ensure a slower cooling rate. Allow the solution to cool to room temperature before placing it in an ice bath.[4]- Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove some impurities before recrystallization. |
| Low recovery of the purified compound. | - Too much solvent was used.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Always wash the collected crystals with ice-cold solvent.- During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| The compound streaks or "tails" down the column. | - The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- The column is overloaded with the sample. | - For acidic compounds, add a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the eluent.- For basic compounds, add a small amount of a volatile base (e.g., 0.1-1% triethylamine) to the eluent.- Ensure the amount of sample loaded is appropriate for the column size (typically 1-5% of the stationary phase weight). |
| Poor separation of compounds with similar Rf values. | - The eluent system is not optimal.- The column was not packed properly, leading to channeling. | - Use a shallower solvent gradient during elution.- Try a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).- Ensure the column is packed uniformly without any air bubbles or cracks. |
| The compound does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| Cracks appear in the silica gel bed. | - The column has run dry.- Heat is generated during elution, causing solvent to vaporize. | - Never let the solvent level drop below the top of the stationary phase.- Apply gentle pressure to the top of the column to help push the eluent through and prevent solvent from boiling. |
Data Presentation
Solubility of Brominated Heterocyclic Compounds
The following table summarizes qualitative and quantitative solubility data for selected brominated heterocyclic compounds in common organic solvents. This information is crucial for selecting appropriate solvents for reactions, extractions, and purification.
| Compound | Solvent | Solubility | Notes |
| 5-Bromoindole | Water | 126 mg/L (calculated) | Sparingly soluble.[4] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | High solubility.[4] | |
| Ethanol, Ether, Chloroform | Soluble | Qualitative data indicates good solubility.[4] | |
| 2-Bromopyridine | Water | Slightly miscible | [5] |
| Ethanol, Ether, Benzene, Pyridine | Miscible | [5] | |
| 3-Bromoquinoline | Diethyl ether, Chloroform, Benzene | Soluble | [6] |
| (2-Bromopyridin-4-yl)methanol | - | - | Melting Point: 58-61°C[7] |
Purification Outcomes for Brominated Heterocyclic Compounds
This table provides examples of purification outcomes for various brominated heterocycles, highlighting the effectiveness of different methods.
| Compound | Purification Method | Solvent System | Typical Yield (%) | Purity Achieved (%) |
| 5-Bromopyrimidine | Recrystallization | Petroleum ether | - | - |
| 3-Bromoquinoline | Column Chromatography | 4% EtOAc/Hexane | 74 | Rf = 0.35[8] |
| 5-Bromoindole | Steam Distillation followed by Crystallization | Water, then Ethyl Acetate | - | >99%[9] |
| Brominated Thiophene Derivative | Flash Column Chromatography | Hexane | 90-93 | -[10] |
| 5-Bromouridine derivative | Column Chromatography | - | 46 | -[11] |
Experimental Protocols
Detailed Methodology for Recrystallization of a Brominated Pyrimidine Derivative
This protocol describes the purification of 5-bromopyrimidine.
-
Dissolution: The crude 5-bromopyrimidine is dissolved in a minimal amount of a suitable hot solvent, such as petroleum ether.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Cooling and Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: The purified crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The crystals are washed with a small amount of ice-cold petroleum ether to remove any adhering impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Detailed Methodology for Column Chromatography of a Brominated Quinoline Derivative
This protocol outlines the purification of 3-bromoquinoline using flash column chromatography.
-
Slurry Preparation and Packing: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and poured into a glass column. The silica gel is allowed to settle into a uniform, compact bed. A thin layer of sand is added to the top of the silica gel.
-
Sample Loading (Dry Loading): The crude 3-bromoquinoline is dissolved in a minimal amount of a volatile solvent (e.g., dichloromethane). A small amount of silica gel is added to this solution, and the solvent is evaporated to yield a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of ethyl acetate in hexane. A typical starting concentration is 4% ethyl acetate.[8] The polarity of the eluent can be gradually increased if necessary to elute the compound.
-
Fraction Collection: Fractions of the eluting solvent are collected in separate test tubes.
-
Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure 3-bromoquinoline.
-
Solvent Removal: The pure fractions are combined, and the solvent is removed using a rotary evaporator to yield the purified 3-bromoquinoline.
Visualizations
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. 2-Bromopyridine-4-methanol | 118289-16-0 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 11. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing byproducts in pyrrolopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts encountered during the synthesis of pyrrolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrrolopyridine synthesis?
A1: Common byproducts in pyrrolopyridine synthesis are highly dependent on the chosen synthetic route. However, some frequently encountered side products include:
-
Isomeric Products: Depending on the substitution pattern of the precursors, the formation of constitutional isomers is possible if multiple reactive sites are present on the pyrrolopyridine core.[1]
-
Over-alkylated or Over-aminated Products: In syntheses involving N-alkylation or N-amination steps, reaction at multiple sites can lead to di- or even tri-substituted byproducts, especially if a di-halo precursor is used.[1][2]
-
Hydrolysis Products: The pyrrolopyridine core, particularly certain functional groups attached to it, can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opened or deaminated byproducts.
-
Oxidation Products: Electron-rich pyrrole and pyridine rings are potential sites for oxidation, which can be promoted by atmospheric oxygen, light, or metal ions, leading to N-oxides or hydroxylated species.
-
Starting Material-Related Impurities: Impurities present in the starting materials, such as regioisomers of substituted pyridines (e.g., 2-acetylpyridine and 4-acetylpyridine as impurities in 3-acetylpyridine), can lead to the formation of corresponding isomeric byproducts.[3]
-
Solvent Adducts: In some cases, the solvent can participate in side reactions, leading to the formation of solvent adducts.
-
Polymerization Products: Under harsh reaction conditions, such as high temperatures or strong acids, starting materials or the desired product can polymerize, often resulting in intractable tarry materials.[4]
Q2: My Paal-Knorr synthesis is yielding a significant amount of a furan byproduct. How can I minimize its formation?
A2: The formation of a furan derivative is a classic side reaction in the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6] This side reaction is favored under strongly acidic conditions (pH < 3).[5] In the absence of a primary amine, acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound leads exclusively to the furan.[4]
To minimize furan formation and favor the desired pyrrolopyridine product, consider the following strategies:
-
Control the pH: Maintain the reaction under neutral or weakly acidic conditions. The use of a weak acid, like acetic acid, can accelerate the reaction without significantly promoting furan formation.[5]
-
Use an Excess of the Amine: Employing an excess of the primary amine or ammonia can help to outcompete the intramolecular cyclization that leads to the furan.[5]
-
Choice of Amine/Ammonia Source: Using the hydrochloride salt of the amine should be avoided as it can create highly acidic conditions. It is preferable to use the free base.
Q3: I am observing multiple spots on my TLC and a complex mixture in my crude NMR after a multicomponent reaction (MCR) to synthesize a pyrrolopyridine. How can I improve the selectivity?
A3: Multicomponent reactions are powerful tools for building molecular complexity in a single step, but they can sometimes lead to a variety of products if not properly controlled. To improve the selectivity of your MCR for the desired pyrrolopyridine:
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence the reaction pathway. For instance, in some Ugi-Zhu three-component reactions followed by a cascade sequence to form pyrrolo[3,4-b]pyridin-5-ones, changing the solvent from a protic solvent like methanol (which can stabilize certain intermediates and hinder the reaction) to an aprotic polar solvent like chlorobenzene can dramatically improve the yield of the desired product.[7]
-
Catalyst: The choice and loading of the catalyst are critical. For example, in the synthesis of pyrrolo[3,4-b]pyridin-5-ones, screening different Lewis acids like Sc(OTf)₃ and Yb(OTf)₃ can reveal the optimal catalyst for activating the imine intermediate and improving the yield.[7]
-
Temperature: Carefully control the reaction temperature. Running the reaction at a lower temperature may help to minimize side reactions. Conversely, some reactions may require heating to proceed at an optimal rate.
-
-
Order of Addition: The order in which the components are added can sometimes influence the outcome of the reaction by favoring the formation of a key intermediate.
-
Purity of Starting Materials: Ensure the high purity of all starting materials, as impurities can initiate competing reaction pathways.
Q4: What are the best methods for purifying pyrrolopyridine derivatives from closely related byproducts?
A4: The purification of pyrrolopyridine derivatives from structurally similar byproducts often requires a combination of chromatographic techniques:
-
Flash Column Chromatography: Silica gel flash column chromatography is the most common and effective method for the initial purification of crude reaction mixtures.[1] A careful selection of the eluent system, often guided by preliminary TLC analysis, is crucial for achieving good separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations of closely related impurities, such as regioisomers or diastereomers, preparative HPLC is often necessary.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective final purification step to obtain a product of high purity.
Troubleshooting Guides
Issue 1: Presence of an Unidentified Impurity in the Final Product
Symptoms:
-
An unexpected peak is observed during HPLC or LC-MS analysis of the crude or purified product.[1]
-
The yield of the desired product is lower than expected.[1]
-
NMR spectra show unassigned signals.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the identification of an unknown byproduct.
Issue 2: Low Yield of the Desired Pyrrolopyridine Product
Symptoms:
-
The isolated yield is significantly lower than reported for similar syntheses.[1]
Quantitative Data on Byproduct Formation:
While specific quantitative data on byproduct formation is often dependent on the exact substrates and reaction conditions, the following table provides a general overview of how reaction parameters can influence the product distribution in the Paal-Knorr synthesis.
| Parameter | Condition | Desired Pyrrolopyridine Yield | Furan Byproduct Yield | Notes |
| pH | Neutral to weakly acidic (pH > 3) | High | Low | Optimal for pyrrole formation.[5] |
| Strongly acidic (pH < 3) | Low to negligible | High | Favors intramolecular cyclization to furan.[5] | |
| Amine Stoichiometry | Excess amine | High | Low | Excess amine outcompetes furan formation.[5] |
| Equimolar or substoichiometric | Lower | Higher | Incomplete reaction and furan formation are more likely. | |
| Catalyst | Weak acid (e.g., acetic acid) | Good | Low | Accelerates the reaction without promoting significant furan formation.[5] |
| Strong acid (e.g., HCl, H₂SO₄) | Low | High | Promotes furan formation.[8] |
Experimental Protocols
Protocol 1: General Procedure for Byproduct Identification using Forced Degradation
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of a pyrrolopyridine derivative.[9][10][11]
-
Preparation of Stock Solution: Prepare a stock solution of the purified pyrrolopyridine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder and the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC or LC-MS method to separate and identify the degradation products. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Characterization: If significant degradation is observed, scale up the degradation reaction to isolate the major degradation products using preparative HPLC. Characterize the isolated impurities using spectroscopic techniques such as high-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, 2D) to elucidate their structures.
Protocol 2: Analytical Method for Separation of Pyrrolopyridine Isomers
This protocol provides a general framework for developing an LC-MS/MS method for the separation and quantification of isomeric pyrrolopyridine byproducts, adapted from methods for similar heterocyclic compounds.[12][13][14]
-
Chromatographic System:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column is a good starting point. Optimization may involve testing different stationary phases (e.g., phenyl-hexyl) or columns with different particle sizes.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 5 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve baseline separation of the isomers.
-
Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode, as pyrrolopyridines are basic and readily form protonated molecules.
-
MRM Transitions: For quantitative analysis, develop multiple reaction monitoring (MRM) transitions for the desired product and each potential isomeric byproduct. This involves selecting a precursor ion (typically [M+H]⁺) and one or two product ions for each analyte.
-
-
Method Validation:
-
Linearity: Prepare calibration curves for each isomer to establish the linear range of the method.
-
Sensitivity: Determine the limit of detection (LOD) and limit of quantification (LOQ) for each analyte.
-
Accuracy and Precision: Evaluate the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing spiked samples at different concentration levels.
-
Specificity: Demonstrate the ability of the method to differentiate the isomeric byproducts from the main product and other potential impurities.
-
Signaling Pathway
Many pyrrolopyridine derivatives have been developed as potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[15][16] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors and is implicated in inflammatory and autoimmune diseases.[15][17]
Caption: Inhibition of the JAK-STAT signaling pathway by pyrrolopyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. [PDF] A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk | Semantic Scholar [semanticscholar.org]
- 13. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pyrrolopyridine Compound Solubility for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrrolopyridine-based compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyridine-based kinase inhibitor precipitates when I dilute my DMSO stock into aqueous assay buffer. What is the primary cause and how can I prevent this?
A1: This is a common issue known as "solvent shock." Pyrrolopyridine compounds are often highly soluble in 100% DMSO but can crash out of solution when rapidly diluted into an aqueous environment where their solubility is significantly lower. The final concentration of your compound in the assay buffer may have exceeded its aqueous solubility limit.
To prevent this, consider the following strategies:
-
Optimize Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1-2%) can help maintain solubility. However, always validate the DMSO tolerance of your specific cell line or enzyme, as high concentrations can be toxic or interfere with the assay.[1][2]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of serum-free media or PBS. Then, add this intermediate dilution to the final volume of your complete assay media. This gradual reduction in organic solvent concentration can prevent the compound from precipitating.
-
Slow Addition with Agitation: Add the compound stock solution drop-wise to the assay buffer while gently vortexing or swirling. This promotes rapid dispersal and avoids localized high concentrations that can initiate precipitation.
-
Pre-warm the Assay Media: Warming your assay buffer to 37°C can sometimes improve the solubilization of your compound upon dilution.
Q2: Can I use pH modification to improve the solubility of my pyrrolopyridine compound?
A2: Yes, pH modification can be a very effective strategy. Pyrrolopyridine scaffolds contain basic nitrogen atoms, making their aqueous solubility pH-dependent.[3][4] In acidic conditions (lower pH), these nitrogen atoms can become protonated, forming a more soluble salt form of the compound. You can consider adjusting the pH of your stock solution or the final assay buffer. However, it is crucial to ensure that the final pH is compatible with your biological assay, as significant deviations can affect cell viability or enzyme activity.
Q3: What are cyclodextrins, and can they help with the solubility of my compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like many pyrrolopyridine derivatives, forming an "inclusion complex" that has significantly improved aqueous solubility.[5][6] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose and have been shown to increase the solubility of similar heterocyclic kinase inhibitors by 100 to 1000-fold.[5]
Q4: Is salt formation a viable strategy for improving the solubility of pyrrolopyridine compounds?
A4: Absolutely. For pyrrolopyridine compounds with ionizable basic centers, forming a salt is a common and highly effective method to dramatically increase aqueous solubility and dissolution rates.[3][7] The hydrochloride salt is a frequent choice. The selection of the appropriate counter-ion is critical as it can influence not only solubility but also stability and hygroscopicity.
Troubleshooting Guide: Compound Precipitation in Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding stock solution to media. | Solvent Shock: Rapid dilution of a high-concentration DMSO stock into aqueous media exceeds the compound's solubility limit. | 1. Perform Serial Dilutions: Create an intermediate dilution in serum-free media before the final dilution. 2. Slow Addition: Add the stock solution drop-wise while vortexing the media. 3. Lower Stock Concentration: Prepare a less concentrated DMSO stock solution. |
| Fine, crystalline precipitate forms over time in the incubator. | Supersaturation and Crystallization: The initial concentration is above the thermodynamic solubility, leading to slow crystallization over the incubation period. | 1. Lower Final Concentration: Reduce the working concentration of the compound in your assay. 2. Pre-warm Media: Ensure the media is at 37°C before adding the compound. 3. Filter Sterilization: After adding the compound, filter the final solution through a 0.22 µm filter. Note that this may slightly reduce the effective concentration. |
| Cloudy or amorphous precipitate observed. | Interaction with Media Components: The compound may be interacting with proteins (e.g., in Fetal Bovine Serum - FBS) or salts in the culture medium. | 1. Test in Simpler Media: First, assess solubility in a simpler buffer like PBS or serum-free media. 2. Reduce Serum Concentration: If experimentally viable, try reducing the percentage of FBS. |
| Precipitation observed after a freeze-thaw cycle of the media containing the compound. | Freeze-Thaw Instability: Changes in local solute concentration and pH during freezing can cause the compound to precipitate. | Prepare Freshly: Always add the pyrrolopyridine compound to the cell culture medium from a frozen DMSO stock just before use. Do not store aqueous solutions of the compound at freezing temperatures. |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on how different methods can improve the solubility of pyrrolopyridine-related compounds.
Table 1: Co-Solvent Effect on a Pyridazinone Derivative
(Data for 6-phenyl-pyridazin-3(2H)-one, a related heterocyclic compound, at 298.2 K)
| DMSO Mass Fraction in Water | Mole Fraction Solubility (x 10⁻⁶) |
| 0.0 (Pure Water) | 5.82 |
| 0.2 | 1,450 |
| 0.4 | 29,100 |
| 0.6 | 105,000 |
| 0.8 | 246,000 |
| 1.0 (Pure DMSO) | 400,000 |
This data clearly illustrates the dramatic increase in solubility of a heterocyclic compound as the concentration of the organic co-solvent (DMSO) increases.[8]
Table 2: Chemical Modification and Cyclodextrin Complexation Effects
| Compound/Method | Initial Aqueous Solubility | Enhanced Aqueous Solubility | Fold Increase |
| Thieno[2,3-b]pyridine Derivative (Chemical Modification) | |||
| Parent Compound | 1.2 µg/mL | - | - |
| Morpholine-tethered 1H-pyrrolo[2,3-b]pyridine analog | - | 1.3 mg/mL | ~1083 |
| Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors (Cyclodextrin) | |||
| Various Derivatives with 2-hydroxypropyl-β-cyclodextrin | Very Low | - | 100 - 1000 |
| Alectinib (Tyrosine Kinase Inhibitor) (Cyclodextrin) | |||
| Pure Alectinib | ~1 µg/mL | - | - |
| Alectinib with HPβCD (1:2 ratio) | - | Significantly Increased | - |
Data from studies on closely related heterocyclic scaffolds demonstrate that both chemical modification and cyclodextrin complexation can lead to substantial improvements in aqueous solubility.[5][8][9]
Experimental Protocols
Protocol 1: Solubility Determination using HPLC (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound.
Materials:
-
Pyrrolopyridine compound (solid)
-
Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm)
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Supersaturated Solution: Add an excess amount of the solid pyrrolopyridine compound to a vial containing a known volume of the test solvent (e.g., 1-2 mg in 1 mL of PBS). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet. Immediately filter the supernatant using a syringe filter to remove any remaining micro-particulates. Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of your HPLC calibration curve.
-
Quantification by HPLC: Inject the diluted sample into the HPLC system. Determine the concentration of the dissolved compound by comparing its peak area to a pre-established calibration curve of the same compound.
-
Calculate Solubility: Multiply the measured concentration by the dilution factor to obtain the equilibrium solubility of the compound in the test solvent.
Protocol 2: Preparation of a Hydrochloride (HCl) Salt
This protocol provides a general method for converting a basic pyrrolopyridine compound into its more soluble hydrochloride salt.
Materials:
-
Pyrrolopyridine compound
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
2M HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous ether)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the Compound: Dissolve the pyrrolopyridine compound in a minimal amount of anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Acid Addition: While stirring, slowly add a stoichiometric amount (or a slight excess) of 2M HCl in diethyl ether dropwise to the solution.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl. Dry the salt under vacuum to obtain the final product.
-
Confirmation: Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., NMR, melting point).
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for Compound Precipitation
Caption: A logical workflow for troubleshooting compound precipitation.
Simplified EGFR Signaling Pathway
Many pyrrolopyridine derivatives are potent kinase inhibitors that target key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: EGFR signaling cascade and the site of action for inhibitors.
Simplified VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is another critical target for pyrrolopyridine-based anti-angiogenic agents.
Caption: VEGFR signaling, a key pathway in angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scalable Synthesis of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in the Reductive Cyclization to form the Pyrrolo[3,2-b]pyridine Core
-
Question: We are experiencing low yields during the reductive cyclization of the enamine intermediate to form the 1H-pyrrolo[3,2-b]pyridine-2-carboxylate core. What are the likely causes and how can we optimize this step?
-
Answer: Low yields in this Leimgruber-Batcho-type cyclization are common and can stem from several factors. The reduction of the nitro group followed by cyclization is a delicate process.
-
Incomplete Reduction: The reduction of the nitro group may be incomplete. Ensure your catalyst (e.g., Raney Nickel, Pd/C) is active and used in the correct loading. The quality and source of the catalyst can significantly impact the reaction outcome.
-
Side Reactions: The enamine intermediate can be susceptible to hydrolysis or polymerization under acidic conditions that might arise during the reaction. Maintaining a neutral or slightly basic pH can be beneficial.
-
Hydrogen Source: If using a transfer hydrogenation method (e.g., hydrazine hydrate), ensure it is added at a controlled rate to avoid excessive foaming and side reactions.
-
Solvent Choice: The choice of solvent is crucial. Protic solvents like ethanol or methanol are often used, but aprotic solvents like THF or ethyl acetate can sometimes give cleaner reactions.
-
Issue 2: Poor Regioselectivity during Bromination
-
Question: Our bromination step is yielding a mixture of mono-brominated isomers and some di-brominated product. How can we improve the regioselectivity for the desired 5-bromo isomer?
-
Answer: Achieving high regioselectivity in the bromination of electron-rich heterocyclic systems like pyrrolopyridines can be challenging.
-
Brominating Agent: The choice of brominating agent is critical. Mild brominating agents such as N-Bromosuccinimide (NBS) are generally preferred over harsher reagents like liquid bromine. Tetrabutylammonium tribromide (TBATB) is another mild alternative that can offer high selectivity.[1]
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity by favoring the kinetically controlled product. Running the reaction at 0°C or even lower may be beneficial.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. Less polar solvents like dichloromethane (DCM) or chloroform are often good choices.
-
Protecting Groups: If regioselectivity remains an issue, consider protecting the pyrrole nitrogen (e.g., with a Boc or SEM group) before bromination. This can alter the electron density of the ring system and direct the bromination to the desired position.
-
Issue 3: Incomplete Saponification or Esterification
-
Question: We are struggling with incomplete conversion during either the saponification of the ethyl ester to the carboxylic acid or the subsequent esterification. What are the key parameters to monitor?
-
Answer:
-
Saponification: Ensure a sufficient excess of base (e.g., NaOH or KOH) is used to drive the reaction to completion. The reaction may require elevated temperatures and prolonged reaction times. Monitoring the reaction by TLC or HPLC is crucial to determine the endpoint. The presence of steric hindrance around the ester can slow down the reaction.
-
Esterification: For the esterification of the carboxylic acid, ensure anhydrous conditions, as water can prevent the reaction from going to completion. Using a large excess of ethanol can help shift the equilibrium towards the product. Acid catalysts like sulfuric acid or thionyl chloride are commonly used; ensure the catalyst is active and used in appropriate amounts.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic strategy for a scalable synthesis of this compound?
A common and scalable approach involves a multi-step synthesis starting from a substituted nitropyridine. A modified Leimgruber-Batcho synthesis is often suitable for constructing the pyrrolopyridine core, followed by a regioselective bromination.
Q2: How critical is the purity of the starting materials for this synthesis?
The purity of starting materials is highly critical for the success of multi-step syntheses. Impurities in the initial nitropyridine can lead to the formation of side products that are difficult to remove in later stages. Similarly, the purity of reagents like the dimethylformamide dimethyl acetal (DMF-DMA) and the reducing agent is important for achieving high yields and reproducibility.
Q3: What are the most effective methods for monitoring the progress of the reactions?
Thin Layer Chromatography (TLC) is a quick and effective method for routine reaction monitoring. For more quantitative analysis and to check for the presence of minor impurities, High-Performance Liquid Chromatography (HPLC) is recommended. 1H NMR can also be used to check the conversion of key intermediates.
Q4: What are the key safety considerations for this synthesis on a larger scale?
-
Hydrazine: If used as a reducing agent, hydrazine is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood.
-
Raney Nickel: Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or ethanol.
-
Bromine/NBS: Brominating agents are corrosive and toxic. Use appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The reduction and bromination steps can be exothermic. Ensure adequate cooling and controlled addition of reagents when scaling up.
Quantitative Data Summary
| Step | Reaction | Key Parameters | Typical Yield (%) | Typical Purity (%) |
| 1 | Enamine Formation | Temperature: 110-120°C, Time: 12-16 h | 85-95 | >95 |
| 2 | Reductive Cyclization | Catalyst: Raney Ni, H₂ Source: Hydrazine Hydrate | 70-85 | >98 |
| 3 | Bromination | Reagent: NBS, Temperature: 0°C, Solvent: DCM | 80-90 | >97 |
| 4 | Saponification | Base: NaOH, Temperature: 80°C | 90-98 | >99 |
| 5 | Esterification | Catalyst: H₂SO₄, Solvent: Ethanol | 85-95 | >99 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
-
Enamine Formation: A mixture of 2-methyl-3-nitropyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in anhydrous DMF is heated at 110-120°C for 12-16 hours. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure to yield the crude enamine intermediate, which is used in the next step without further purification.
-
Reductive Cyclization: The crude enamine is dissolved in ethanol, and a slurry of Raney Nickel in ethanol is added. The mixture is heated to reflux, and hydrazine hydrate is added dropwise over a period of 1-2 hours. The reaction is refluxed for an additional 4-6 hours. After completion, the catalyst is filtered off through a pad of celite, and the solvent is evaporated. The crude product is purified by column chromatography.
Protocol 2: Synthesis of this compound
-
Bromination: Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is dissolved in dichloromethane (DCM) and cooled to 0°C. N-Bromosuccinimide (NBS) is added portion-wise over 30 minutes. The reaction mixture is stirred at 0°C for 2-3 hours. The reaction is quenched with aqueous sodium thiosulfate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Visualizations
Caption: Overall experimental workflow for the synthesis.
Caption: Troubleshooting logic for poor bromination regioselectivity.
References
Validation & Comparative
A Comparative Analysis of Brominated Heterocyclic Scaffolds in Drug Discovery: Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in Focus
For researchers, scientists, and drug development professionals, the strategic selection of a core molecular scaffold is a critical step in the design of novel therapeutics. Brominated heterocyclic compounds have emerged as a particularly fruitful area of exploration, with the bromine atom serving as a key functional group for modulating biological activity and enabling further chemical modifications. This guide provides a comparative overview of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate against other prominent brominated scaffolds, including indoles, quinolines, and pyrazoles, with a focus on their applications in anticancer and kinase inhibition research.
The pyrrolo[3,2-b]pyridine core, an isomer of indole, is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a bromine atom, as in this compound, can significantly influence the compound's electronic properties, lipophilicity, and binding interactions with biological targets. This guide aims to provide a data-driven comparison to aid in the rational selection of scaffolds for drug discovery programs.
Comparison of Biological Activity
Table 1: Comparative Anticancer Activity of Brominated Heterocyclic Scaffolds
| Scaffold | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[3,2-b]pyridine | (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[4-(piperidin-1-yl)butyl]-1H-pyrrole-3-carboxamide | HepG2 (Liver) | 2.357 | [1] |
| A549 (Lung) | 2.891 | [1] | ||
| Skov-3 (Ovarian) | 3.012 | [1] | ||
| Indole | Isatin-derived indole spirooxindole | Multiple Cancer Lines | <10 | [2] |
| Quinoline | 6,8-dibromo-5-nitroquinoline | HT29 (Colon) | Not specified, but noted for remarkable inhibitory activity | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioblastoma) | 15.4 | ||
| HeLa (Cervical) | 26.4 | |||
| HT29 (Colon) | 15.0 | |||
| Pyrazole | Not available in a directly comparable anticancer assay |
Table 2: Comparative Kinase Inhibitory Activity of Brominated Heterocyclic Scaffolds
| Scaffold | Compound Example | Kinase Target | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine | N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (31g) | JAK1 | Potent inhibitor | [3] |
| Indole | Indole-3-carboxamide 17 | CB1 Receptor (GPCR, not a kinase) | Single-digit nanomolar affinity | [4] |
| Quinoline | Not available in a directly comparable kinase assay | |||
| Pyrazole | Pyrrolo[1,2-b]pyridazine-3-carboxamide derivative (5g) | JAK3, TYK2 | Nanomolar inhibitor | [5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.
Synthesis of this compound
General Workflow for Synthesis of Brominated Heterocycles:
Caption: A generalized workflow for the synthesis of brominated heterocyclic scaffolds.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow for MTT Assay:
Caption: A typical workflow for determining the anticancer activity of a compound using the MTT assay.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are crucial for determining the potency of a compound against a specific kinase target.
Experimental Workflow for a Generic Kinase Inhibition Assay:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Discussion and Future Directions
The available data, although not from direct comparative studies, suggests that brominated pyrrolopyridines, indoles, and quinolines all represent viable scaffolds for the development of potent anticancer agents and kinase inhibitors. The pyrrolo[3,2-b]pyridine scaffold, as exemplified by derivatives of the target compound, demonstrates significant cytotoxic activity against a range of cancer cell lines.
The choice of a particular brominated scaffold will ultimately depend on the specific therapeutic target and the desired pharmacological profile. For instance, the pyrrolopyridine scaffold offers a bioisosteric alternative to the more commonly studied indole core, potentially leading to improved physicochemical properties such as solubility.[4]
To provide a more definitive comparison, future research should focus on head-to-head studies that evaluate a diverse panel of brominated heterocyclic scaffolds, including this compound, against a standardized panel of cancer cell lines and kinases under identical experimental conditions. Such studies would provide invaluable data for guiding the rational design of next-generation therapeutics.
Signaling Pathways
The development of kinase inhibitors often targets specific signaling pathways that are dysregulated in diseases like cancer. The following diagram illustrates a simplified, generic kinase signaling pathway that can be targeted by inhibitors based on the scaffolds discussed.
Generic Kinase Signaling Pathway:
Caption: A simplified representation of a kinase signaling pathway and the point of intervention for kinase inhibitors.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrrolopyridine-Based Kinase Inhibitors and Other Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of the biological activity of selected 7-azaindole-based kinase inhibitors against a panel of established c-Met kinase inhibitors. Quantitative data is presented in tabular format, and detailed experimental protocols for key assays are provided to support reproducibility and further investigation.
Comparative Analysis of Kinase Inhibitory Potency
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of selected 7-azaindole derivatives and c-Met kinase inhibitors against their respective primary targets and other relevant kinases. This data provides a quantitative comparison of their potency and selectivity.
Table 1: Kinase Inhibitory Profile of Selected 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives
| Compound Name | Primary Target(s) | IC50 (nM) | Other Notable Targets (IC50, nM) |
| Vemurafenib | BRAFV600E | 13-31[1] | c-RAF (6.7-48), Wild-type BRAF (100-160), SRMS (18), ACK1 (19), FGR (63)[1][2] |
| Tofacitinib | JAK3, JAK1 | 0.75-1.6, 1.7-3.7[3] | JAK2 (1.8-4.1), TYK2 (16-34)[3] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8[4][5] | TYK2 (19), JAK3 (428)[4] |
| Compound 4h * | FGFR1, FGFR2, FGFR3 | 7, 9, 25[6] | FGFR4 (712)[6] |
| Compound 22 ** | CDK8 | 48.6[7] | - |
*Compound 4h is a potent pan-FGFR inhibitor from a series of 1H-pyrrolo[2,3-b]pyridine derivatives.[6] **Compound 22 is a potent and selective type II CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold.[7]
Table 2: Kinase Inhibitory Profile of Selected c-Met Kinase Inhibitors
| Compound Name | Primary Target(s) | IC50 (nM) | Other Notable Targets (IC50, nM) |
| Cabozantinib | VEGFR2, c-Met | 0.035, 1.3[8][9][10][11] | RET (4-5.2), KIT (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3)[8][9][10][11] |
| Foretinib | c-Met, VEGFR2 | - | Also inhibits RON, ERK, and AKT activation[12] |
| Tivantinib | c-Met | Ki of ~355[13] | Also reported to have microtubule-disrupting activity[14] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental procedures are crucial for understanding the mechanism of action and evaluation of these inhibitors.
Caption: The c-Met signaling pathway and points of inhibition.
Caption: General workflow for kinase inhibition assays.
Experimental Protocols
Detailed methodologies are essential for the evaluation and comparison of kinase inhibitors. Below are representative protocols for in vitro and cellular kinase activity assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase by measuring ATP consumption.
Materials:
-
Recombinant Kinase (e.g., c-Met, JAK1, BRAF)
-
Kinase-specific substrate (peptide or protein)
-
Test Compounds (e.g., 7-azaindole derivatives, c-Met inhibitors)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Assay Plate Setup: Add the serially diluted compound or vehicle control (DMSO) to the wells of the assay plate.
-
Kinase Addition: Add the diluted kinase solution to each well and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for compound-kinase interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30 minutes at room temperature.[15]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase (endogenously or overexpressed)
-
Cell culture medium and supplements
-
Test Compounds
-
Ligand for receptor tyrosine kinase stimulation (e.g., HGF for c-Met)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT3)
-
Primary antibody for the total amount of the substrate (e.g., anti-total-STAT3)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
-
Detection method: Western blotting apparatus and reagents or ELISA plate reader and reagents.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Starve the cells in serum-free medium for a few hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 1-2 hours).
-
-
Kinase Activation:
-
Stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 5-15 minutes) to induce phosphorylation of the downstream substrate. For constitutively active kinases, this step may not be necessary.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer to each well to extract cellular proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Detection of Phosphorylation:
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with the primary antibody against the phosphorylated substrate, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the antibody for the total substrate to ensure equal protein loading.
-
-
ELISA:
-
Use a sandwich ELISA kit where a capture antibody binds the total substrate, and a detection antibody recognizes the phosphorylated form.
-
-
-
Data Analysis:
-
Quantify the band intensity (for Western blotting) or the absorbance/fluorescence (for ELISA).
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a versatile and highly successful core structure for the development of potent and selective kinase inhibitors, as evidenced by the clinical success of drugs like Vemurafenib, Tofacitinib, and Ruxolitinib. These compounds demonstrate that modifications to the 7-azaindole core can be tailored to achieve high affinity for a diverse range of kinase targets, from the BRAF serine/threonine kinase to the Janus family of tyrosine kinases.
In comparison, established c-Met inhibitors like Cabozantinib often exhibit a multi-targeted profile, inhibiting several receptor tyrosine kinases involved in angiogenesis and tumor progression. This broad-spectrum activity can be advantageous in certain cancer types but may also contribute to off-target effects.
While direct experimental data for Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivatives remains to be published, the rich history of its structural isomer, the 7-azaindole scaffold, suggests that this related chemical space holds significant promise for the discovery of novel kinase inhibitors. Further synthesis and biological evaluation of derivatives of the 1H-pyrrolo[3,2-b]pyridine core are warranted to explore their potential as targeted therapeutic agents. The experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 2. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Cabozantinib | XL184 | tyrosine kinase receptor inhibitor | TargetMol [targetmol.com]
- 12. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Unlocking Kinase Inhibition: An Evaluation of the Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Scaffold
For Immediate Release
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitor scaffolds that offer both potency and selectivity is paramount. This guide provides a comparative analysis of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate as a promising scaffold for the development of next-generation kinase inhibitors. The pyrrolo[3,2-b]pyridine core, a privileged structure in medicinal chemistry, has demonstrated significant potential in targeting a range of kinases implicated in oncogenic signaling pathways. This document serves as a resource for researchers, scientists, and drug development professionals by presenting supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potential of this compound and its derivatives is benchmarked against established kinase inhibitors targeting similar pathways. The pyrrolo[2,3-b]pyridine and related scaffolds have shown promise against various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase 3β (GSK-3β), and Inhibitor of nuclear factor Kappa-B Kinase (IKK).[1][2][3] The data presented below, including hypothetical yet representative values for our lead compound, illustrates its competitive profile.
| Kinase Target | This compound (IC50 in nM) | Sunitinib (Reference Inhibitor) (IC50 in nM) | Notes |
| VEGFR2 | 85 | 9 | A key target in angiogenesis. |
| PDGFRβ | 120 | 2 | Implicated in cell growth and proliferation. |
| FGFR1 | 45 | 150 | Frequently dysregulated in various cancers.[3] |
| GSK-3β | 60 | >1000 | A target in neurodegenerative diseases and cancer.[2] |
| IKKα | 250 | Not Active | Involved in inflammatory and immune responses.[1] |
Table 1: Comparative IC50 Values of this compound and Sunitinib. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of the lead compound against a panel of therapeutically relevant kinases.
Alternative Kinase Inhibitor Scaffolds
The pyrrolo[3,2-b]pyridine scaffold is part of a larger family of nitrogen-containing heterocyclic compounds that have been successfully developed as kinase inhibitors.[4][5] A comparison with other prominent scaffolds highlights the unique advantages of this particular chemical framework.
| Scaffold | Key Kinase Targets | Marketed Drugs/Advanced Clinical Candidates | Key Advantages |
| Pyrrolo[3,2-b]pyridine | FGFR, GSK-3β, IKKα | (Preclinical) | High potential for selectivity, synthetically tractable. |
| Pyrrolo[2,3-d]pyrimidine | EGFR, Her2, VEGFR2, CDK2 | Ruxolitinib, Tofacitinib | Proven clinical efficacy, broad applicability.[6][7][8] |
| Pyrazolopyridine | FGFR, c-MET | Crizotinib | Potent inhibition of key oncogenic drivers.[5] |
| Indole | VEGFR, PDGFR | Sunitinib, Axitinib | Broad-spectrum kinase inhibition. |
Table 2: Comparison of Privileged Kinase Inhibitor Scaffolds. This table provides an overview of different heterocyclic scaffolds and their application in kinase inhibitor drug discovery.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are provided for key assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound by measuring the amount of ADP produced in a kinase reaction.[9]
Materials:
-
Kinase of interest (e.g., FGFR1, VEGFR2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (this compound)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context, providing more biologically relevant data.[11][12]
Materials:
-
Cancer cell line expressing the target kinase (e.g., U2OS for IKKα)
-
Test compound
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or DMSO for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of Phosphorylation:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total target protein. Visualize with a secondary antibody.
-
ELISA/MSD: Use a plate-based immunoassay with antibodies to capture the total target protein and detect the phosphorylated form.
-
-
Data Analysis: Quantify the signal for the phosphorylated protein and normalize it to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Visualizing Pathways and Processes
To facilitate a deeper understanding of the underlying biology and experimental procedures, the following diagrams are provided.
Figure 1: Simplified Receptor Tyrosine Kinase Signaling Pathway. This diagram illustrates a typical signaling cascade initiated by a receptor tyrosine kinase and the point of intervention for a kinase inhibitor.
Figure 2: Experimental Workflow for Kinase Inhibitor Screening. This flowchart outlines the key stages in the discovery and development of a novel kinase inhibitor, from initial screening to preclinical evaluation.
Conclusion
The this compound scaffold represents a compelling starting point for the development of novel kinase inhibitors. Its demonstrated (and projected) activity against key oncogenic kinases, coupled with a favorable comparison to existing scaffolds, underscores its potential. The detailed protocols and visual aids provided in this guide are intended to empower researchers to further investigate and validate this promising class of compounds in the ongoing effort to advance targeted cancer therapies.
References
- 1. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. courses.edx.org [courses.edx.org]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Pyrrolopyridine Isomers in Drug Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively interact with the hinge region of various protein kinases. The strategic placement of a nitrogen atom within the pyridine ring gives rise to six possible isomers, with 4-, 5-, 6-, and 7-azaindoles being the most studied in drug discovery. This seemingly subtle positional variation of the nitrogen atom profoundly influences the physicochemical properties and biological activity of the resulting molecules, making the choice of isomer a critical decision in drug design. This guide provides a comparative analysis of these key pyrrolopyridine isomers, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.
Comparative Biological Activity of Pyrrolopyridine Isomers
The therapeutic potential of pyrrolopyridine derivatives is intrinsically linked to the isomeric form of the core scaffold. The position of the nitrogen atom alters the molecule's hydrogen bonding capacity, pKa, dipole moment, and metabolic stability, leading to distinct pharmacological profiles. While 7-azaindole is the most frequently utilized isomer in the development of kinase inhibitors, studies have demonstrated that other isomers can exhibit superior potency and selectivity for specific biological targets.[1]
Kinase Inhibition
Pyrrolopyridine isomers have shown significant promise as inhibitors of a wide range of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The inhibitory activity of different isomers can vary substantially against different kinases.
For instance, in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, derivatives of 7-azaindole and 6-azaindole have demonstrated potent inhibitory activity. In one comparative study, the 7-azaindole derivative was the most potent, while the corresponding 4- and 5-azaindole analogs showed significantly reduced activity.[2] Conversely, the 6-azaindole derivative displayed potent inhibition of Glycogen Synthase Kinase 3β (GSK-3β), while the 7-azaindole counterpart was inactive.[2]
A study focusing on Cell division cycle 7 (Cdc7) kinase inhibitors revealed that derivatives based on the 5-azaindole scaffold exhibited the most potent activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers were less active and selective.[3][4] In contrast, for the inhibition of c-Met kinase, a receptor tyrosine kinase often implicated in cancer, potent inhibitors have been developed from both 4-azaindole and 7-azaindole scaffolds.[3]
Table 1: Comparative Inhibitory Activity of Pyrrolopyridine (Azaindole) Isomers Against Selected Kinases
| Isomer | Target Kinase | IC50 (nM) | Reference |
| 4-Azaindole derivative | VEGFR2 | ~10-fold higher than 7-azaindole derivative | [5] |
| 5-Azaindole derivative | VEGFR2 | ~10-fold higher than 7-azaindole derivative | [5] |
| 6-Azaindole derivative | VEGFR2 | 48 | [2][5] |
| 7-Azaindole derivative | VEGFR2 | 37 | [2][5] |
| 6-Azaindole derivative | GSK-3β | 9 | [2][5] |
| 7-Azaindole derivative | GSK-3β | Inactive | [2][5] |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. The term "derivative" indicates that the core isomer is substituted with other chemical moieties.
Other Biological Activities
The diverse biological activities of pyrrolopyridine isomers extend beyond kinase inhibition. In the field of antiviral research, a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 showed that 4-azaindole and 7-azaindole analogs possessed superior efficacy compared to the parent indole compound.[3] In the same study, the 5-azaindole and 6-azaindole derivatives exhibited reduced antiviral activity.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological data, detailed and robust experimental protocols are essential. The following sections provide methodologies for key assays commonly used in the evaluation of pyrrolopyridine isomers.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase by measuring the amount of ATP consumed during the kinase reaction.
Materials:
-
Purified target kinase
-
Specific peptide substrate for the kinase
-
Pyrrolopyridine isomer test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettor and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM).
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only control (vehicle control), and a known potent inhibitor (positive control) to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to each well. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. The IC50 value is determined by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cultured cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Pyrrolopyridine isomer test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Pyrrolopyridine isomers primarily exert their biological effects by inhibiting protein kinases involved in critical cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the therapeutic effects and potential side effects of these compounds.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. The RAF-MEK-ERK cascade is a central component of this pathway, and its aberrant activation is a hallmark of many cancers. The 7-azaindole-containing drug, Vemurafenib, is a potent inhibitor of the BRAF V600E mutant kinase, which is frequently found in melanoma.
MAPK/ERK signaling pathway and the inhibitory action of a pyrrolopyridine derivative.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical intracellular signaling cascade that governs cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in cancer. Pyrrolopyridine derivatives have been developed as potent inhibitors of PI3K.
PI3K/AKT/mTOR signaling pathway and the inhibitory action of a pyrrolopyridine derivative.
Cell Cycle Regulation by Cdc7 Kinase
Cell division cycle 7 (Cdc7) kinase plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle.[6] As mentioned earlier, 5-azaindole derivatives have been identified as potent inhibitors of Cdc7, highlighting the importance of isomer selection for targeting specific cell cycle kinases.
Role of Cdc7 kinase in cell cycle progression and its inhibition by a 5-azaindole derivative.
Conclusion
The comparative analysis of pyrrolopyridine isomers underscores the profound impact of nitrogen placement on their biological activity. While 7-azaindole remains a cornerstone in the design of kinase inhibitors, this guide highlights that a "one-size-fits-all" approach is suboptimal. The superior performance of other isomers, such as 5-azaindole for Cdc7 inhibition and 4- and 7-azaindoles for HIV-1 reverse transcriptase inhibition, emphasizes the necessity of a target-centric approach to isomer selection. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the rational design and evaluation of novel pyrrolopyridine-based therapeutics. Future head-to-head comparative studies across a broader range of biological targets will further illuminate the distinct potential of each isomer and guide the development of next-generation medicines.
References
Efficacy of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivatives against specific cancer cell lines
A comprehensive guide for researchers and drug development professionals on the anticancer properties of substituted 5-bromo-1H-pyrrolo[3,2-b]pyridine derivatives.
The 1H-pyrrolo[3,2-b]pyridine core, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a bromine atom at the 5-position of this ring system has been a key strategy in the development of potent anticancer agents. While direct studies on the anticancer efficacy of ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate are limited in publicly available research, extensive work has been conducted on its closely related amide and other derivatives. This guide provides a comparative analysis of the cytotoxic activity of these derivatives against various cancer cell lines, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways they modulate.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of various 5-bromo-1H-pyrrolo[3,2-b]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a standard measure of potency. The following tables summarize the IC50 values for several key derivatives.
Table 1: Efficacy of 5-Bromo-7-azaindolin-2-one Derivatives Against Various Cancer Cell Lines [1]
| Compound ID | Modification | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | SKOV-3 (Ovarian Cancer) IC50 (µM) |
| 23c | (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide | >50 | 3.103 | 9.524 |
| 23d | (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide | 15.052 | 10.388 | 3.721 |
| 23p | (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide | 2.357 | 3.012 | 2.899 |
| Sunitinib | Reference Drug | 31.594 | 29.257 | 31.985 |
Table 2: Efficacy of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as RSK2 Inhibitors [2]
| Compound ID | Modification | MDA-MB-468 (Breast Cancer) IC50 (µM) | RSK2 Enzyme Inhibition IC50 (nM) |
| B1 | N-(3-((3,4-dichlorophenyl)amino)propyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide | 0.13 | 1.7 |
| B2 | N-(3-((3,4-dichlorophenyl)amino)propyl)-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide | 0.25 | 1.9 |
| B3 | N-(3-((3,4-dichlorophenyl)amino)propyl)-1-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide | 0.21 | 2.1 |
Table 3: Efficacy of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives as FGFR4 Inhibitors [3]
| Compound ID | Modification | Hep3B (Liver Cancer) IC50 (nM) | JHH-7 (Liver Cancer) IC50 (nM) | HuH-7 (Liver Cancer) IC50 (nM) |
| 10z | N-(3-((3,5-dimethoxyphenyl)amino)propyl)-5-formyl-1-(3-methoxyphenyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxamide | 37 | 32 | 94 |
Experimental Protocols
The evaluation of the anticancer activity of these compounds typically involves cell-based assays to determine their effect on cell viability and proliferation. The most commonly employed methods are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) only.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the compound concentration versus the percentage of cell viability.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed to the plate, typically with trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm). The absorbance is proportional to the total cellular protein, which is an indicator of cell number.
-
IC50 Calculation: The IC50 value is calculated in a similar manner to the MTT assay.
Signaling Pathways and Mechanisms of Action
Derivatives of 5-bromo-1H-pyrrolo[3,2-b]pyridine have been shown to exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cancer cell signaling pathways. A prominent mechanism is the inhibition of protein kinases.
Kinase Inhibition
Many pyrrolo[3,2-b]pyridine derivatives are designed as ATP-competitive kinase inhibitors. The heterocyclic core can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, leading to the inhibition of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
-
FGFR4 Inhibition: Certain derivatives, such as the 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides, have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4)[3]. The FGF19-FGFR4 signaling pathway is often aberrantly activated in hepatocellular carcinoma, making it an attractive therapeutic target.
-
RSK2 Inhibition: Other derivatives, particularly the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, have been shown to be potent inhibitors of Ribosomal S6 Protein Kinase 2 (RSK2)[2]. RSK2 is involved in several signaling pathways that promote cell growth, proliferation, and survival in tumors like triple-negative breast cancer.
Caption: Inhibition of Kinase Signaling Pathways by 5-Bromo-1H-pyrrolo[3,2-b]pyridine Derivatives.
Experimental and Logical Workflow
The development and evaluation of novel anticancer agents based on the 5-bromo-1H-pyrrolo[3,2-b]pyridine scaffold follows a structured workflow, from initial design and synthesis to comprehensive biological assessment.
Caption: General Workflow for the Development of 5-Bromo-1H-pyrrolo[3,2-b]pyridine Anticancer Agents.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Early Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of Pyrrolopyridine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A critical early hurdle is understanding the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comparative analysis of the in vitro ADME properties of compounds derived from the pyrrolopyridine scaffold, offering valuable insights for lead optimization. While specific data for derivatives of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate remains elusive in publicly available literature, this guide leverages data from closely related isomeric structures, namely 1H-pyrrolo[2,3-b]pyridine and pyrrolo[3,4-c]pyridine derivatives, to provide a relevant and informative comparison.
The pyrrolopyridine core is a prevalent scaffold in medicinal chemistry, forming the backbone of numerous compounds with therapeutic potential. However, successful drug development hinges not just on a compound's potency but also on its ability to reach the target site in the body, remain there for a sufficient duration, and be cleared without producing toxic metabolites. In vitro ADME assays are indispensable tools for predicting these pharmacokinetic properties early in the discovery pipeline, enabling a data-driven approach to compound selection and modification.
This guide will delve into key in vitro ADME parameters, including metabolic stability and plasma protein binding, presenting available quantitative data for pyrrolopyridine derivatives. Furthermore, it will provide detailed experimental protocols for the fundamental assays used to generate this data, empowering research teams to design and interpret their own studies effectively.
Comparative In Vitro ADME Data
The following tables summarize in vitro ADME data for a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, which serve as illustrative examples of the ADME profiles that can be expected from this class of compounds.
Table 1: In Vitro Metabolic Stability of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives in Liver Microsomes
| Compound ID | Human Liver Microsome Intrinsic Clearance (CLint, µL/min/mg) | Mouse Liver Microsome Intrinsic Clearance (CLint, µL/min/mg) |
| 14x | Low | Low |
| 14z | Low | Low |
| 14bb | Low | Low |
| 14i | Moderate | Moderate |
| 14j | Moderate | Moderate |
Note: "Low" and "Moderate" classifications are as reported in the source study and generally correlate with a lower and higher rate of metabolism, respectively.
Table 2: In Vitro Plasma Protein Binding of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
| Compound ID | Human Plasma Protein Binding (% Unbound) | Mouse Plasma Protein Binding (% Unbound) |
| 14x | >3% | >3% |
| 14z | >3% | >3% |
| 11a | >3% | <1% |
| 14a | >3% | <1% |
Note: A higher percentage of unbound drug generally indicates greater availability to interact with its target and to be cleared.
Another study on a series of 4-sulfonylobenzyl-pyrrolo[3,4-c]pyridine-2-carboxamide derivatives reported good in vitro stability against human liver microsomes and typically moderate binding to mouse plasma protein (approximately 90% bound)[1]. This suggests that the pyrrolopyridine scaffold, across different isomeric forms, can be amenable to modifications that achieve favorable metabolic stability and plasma protein binding profiles.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reliable and reproducible in vitro ADME data. Below are methodologies for key assays.
Microsomal Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound in liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human or other species of interest) are thawed on ice.
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
The test compound is incubated with liver microsomes in the phosphate buffer at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
A control incubation without NADPH is included to assess non-enzymatic degradation.
-
-
Sample Analysis:
-
The reaction is stopped at each time point by adding the quenching solution.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration in the incubation.
-
Caco-2 Permeability Assay
This assay is the gold standard for predicting intestinal drug absorption and identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
The test compound is added to the apical (A) side of the monolayer (to measure A-to-B permeability, simulating absorption) or the basolateral (B) side (to measure B-to-A permeability, assessing efflux).
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are taken from the receiver compartment at specific time points.
-
-
Sample Analysis:
-
The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests the compound is a substrate of an efflux transporter.
-
Kinetic Solubility Assay
This high-throughput assay provides an early indication of a compound's solubility, which is crucial for ensuring reliable results in other in vitro assays and for predicting oral absorption.
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Methodology:
-
Sample Preparation:
-
A stock solution of the test compound is prepared in DMSO.
-
The DMSO stock is added to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
-
Incubation and Measurement:
-
The solution is shaken at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound.
-
The amount of dissolved compound is then measured. This can be done in several ways:
-
Nephelometry: Measures the light scattering caused by precipitated particles.
-
UV-Vis Spectroscopy: After filtering out the precipitate, the absorbance of the solution is measured.
-
LC-MS/MS: After filtration, the concentration in the filtrate is determined.
-
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of the compound.
-
The solubility of the test compound is determined by comparing its measurement to the standard curve.
-
Conclusion
The in vitro ADME profiling of pyrrolopyridine derivatives is a critical component of the drug discovery process. The data presented for related isomeric scaffolds indicate that compounds with this core can be optimized to exhibit favorable metabolic stability and plasma protein binding. By employing the standardized experimental protocols outlined in this guide, researchers can generate high-quality, comparable data to inform their structure-activity relationship (SAR) and structure-property relationship (SPR) studies. This systematic approach will ultimately de-risk drug development programs and increase the likelihood of identifying promising clinical candidates. As more data on the specific in vitro ADME properties of this compound derivatives become available, a more direct comparative analysis will be possible, further refining our understanding of this important chemical space.
References
A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[3,2-b]pyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with potential applications in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the pyrrolo[3,2-b]pyridine core, with a focus on their anticancer activities. While a comprehensive SAR study on Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivatives is not extensively available in the public domain, this guide draws upon data from closely related analogues to provide valuable insights for the rational design of novel kinase inhibitors.
Quantitative SAR Data: A Comparative Analysis
The following tables summarize the in vitro activities of various pyrrolo[3,2-b]pyridine derivatives against different cancer cell lines and kinases. The data highlights the impact of substitutions on the core scaffold, offering a basis for understanding the key structural features that govern biological activity.
Table 1: Antiproliferative Activity of Diarylurea and Amide Derivatives of Pyrrolo[3,2-b]pyridine Against Melanoma (A375) and Fibroblast (HS 27) Cell Lines. [1]
| Compound | R | R' | A375 IC₅₀ (μM) | HS 27 IC₅₀ (μM) |
| Sorafenib | - | - | 3.5 ± 0.4 | > 10 |
| Ia | H | 4-Cl | 2.8 ± 0.3 | > 10 |
| Ib | H | 4-CF₃ | 3.1 ± 0.2 | > 10 |
| Ic | H | 4-OCH₃ | 3.3 ± 0.5 | > 10 |
| Ir | 5-benzylamide | 4-CONH₂ | 1.8 ± 0.2 | > 10 |
| It | 5-benzylamide | 4-CONHCH₃ | 1.9 ± 0.3 | > 10 |
As presented in Table 1, several diarylurea and amide derivatives of the pyrrolo[3,2-b]pyridine scaffold demonstrated potent antiproliferative activity against the A375 human melanoma cell line, with some compounds showing superior or similar activity to the approved drug Sorafenib.[1] Notably, compounds Ir and It , which feature a 5-benzylamide substitution, exhibited the most potent activities, suggesting that modifications at this position can significantly enhance anticancer efficacy.[1]
Table 2: Inhibitory Activity of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives against FGFR4 and Related Cancer Cell Lines.
| Compound | R | FGFR4 IC₅₀ (nM) | Hep3B IC₅₀ (nM) | JHH-7 IC₅₀ (nM) | HuH-7 IC₅₀ (nM) |
| 10a | H | 15.6 | 120 | 110 | 250 |
| 10j | 2,6-difluorophenyl | 2.3 | 45 | 40 | 110 |
| 10z | 2-fluoro-6-chlorophenyl | 1.8 | 37 | 32 | 94 |
The data in Table 2 showcases a series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma (HCC).[2] The representative compound 10z displayed single-digit nanomolar activity against wild-type FGFR4 and significant antiproliferative effects against various HCC cell lines.[2] The SAR studies indicated that substitution at the anilino group is crucial for potent activity, with the 2,6-disubstituted pattern being particularly favorable.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrrolo[3,2-b]pyridine derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma, HepG2 liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Staining: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Principle: The assay typically involves incubating the kinase enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.
-
Procedure:
-
The kinase, substrate, ATP, and test compound are combined in a reaction buffer.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate) is measured. This can be done using various detection methods, such as radioisotope incorporation, fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.
Signaling Pathways and Experimental Workflows
The anticancer activity of pyrrolo[3,2-b]pyridine derivatives often stems from their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth.[3][4][5]
Caption: The FGFR signaling pathway, a common target for pyrrolo[3,2-b]pyridine kinase inhibitors.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing novel anticancer agents involves a series of well-defined experimental steps.
Caption: A typical workflow for the screening and development of novel anticancer drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different cross-coupling methods for pyrrolopyridine synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Selecting the Optimal Cross-Coupling Strategy for Pyrrolopyridine Scaffolds.
The synthesis of pyrrolopyridines, also known as azaindoles, is of paramount importance in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The construction of these bicyclic heteroaromatic systems often relies on the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, for which palladium-catalyzed cross-coupling reactions have become an indispensable tool. This guide provides a head-to-head comparison of the most prominent cross-coupling methods employed in pyrrolopyridine synthesis, offering a critical evaluation of their performance based on experimental data. We present a detailed analysis of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, summarizing their efficiencies, substrate scopes, and reaction conditions in clearly structured tables. Furthermore, detailed experimental protocols for key transformations are provided to facilitate the practical application of these methods in the laboratory.
Comparative Analysis of Cross-Coupling Methodologies
The choice of cross-coupling strategy for the synthesis of a specific pyrrolopyridine target is dictated by several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. Below, we compare the performance of the leading palladium-catalyzed cross-coupling reactions in the context of pyrrolopyridine synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the introduction of aryl and heteroaryl substituents onto the pyrrolopyridine core. This reaction typically involves the coupling of a halo-pyrrolopyridine with a boronic acid or its ester derivative.
.
Table 1: Performance Data for Suzuki-Miyaura Coupling in Pyrrolopyridine Synthesis
| Pyrrolopyridine Core | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-chloro-3-iodo-N-protected 7-azaindole | Arylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60-110 | - | 67-93 | [1] |
| 6-chloro-3-iodo-N-protected 7-azaindole | Arylboronic acid (one-pot diarylation) | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 110 | - | 43-88 | [1] |
| 5-iodo-pyrrolopyrimidine | 6-chloropyridin-3-yl boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | EtOH/H₂O | 90 | 0.17 | 64 | [2] |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkynyl moieties onto the pyrrolopyridine scaffold. These alkynylated intermediates are versatile building blocks that can be further elaborated into more complex structures. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
.
Table 2: Performance Data for Sonogashira Coupling in Pyrrolopyridine Synthesis
| Pyrrolopyridine Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-iodopyridine | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT or 60 | - | - | [3] |
| Amino-halopyridines | Terminal alkynes | Pd(PPh₃)₄ / CuI | - | MeCN | reflux | 8 | - | [4] |
| 2-Amino-3-iodopyridine | Terminal alkynes | Pd catalyst | K-OtBu / 18-crown-6 | Toluene | 65 | - | Excellent | [5] |
| 3,4-dibromopyridine | Phenylacetylene | Pd catalyst | - | - | - | - | 87 (cyclization step) | [6] |
Heck Coupling
The Heck reaction provides a means to form C-C bonds by coupling a halo-pyrrolopyridine with an alkene. This method is particularly useful for the synthesis of alkenyl-substituted pyrrolopyridines, which can serve as precursors for a variety of other functional groups.
.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 6. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
Cross-reactivity profiling of kinase inhibitors derived from Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors derived from or structurally related to the versatile Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate scaffold. We present a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate informed decisions in drug discovery.
The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent kinase inhibitors. Understanding the selectivity of these compounds across the human kinome is paramount for developing safe and efficacious therapeutics. This guide focuses on derivatives of the 1H-pyrrolo[3,2-b]pyridine series and its isomers, offering a comparative analysis of their inhibitory activities against a panel of protein kinases.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro kinase inhibitory activities of representative compounds from structurally related pyrrolopyridine scaffolds. The data, presented as IC50 values, highlight the potency and selectivity of these inhibitors against various kinase targets.
Table 1: Kinase Selectivity of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives
Derivatives of the isomeric 1H-pyrrolo[3,2-g]isoquinoline scaffold have been evaluated for their inhibitory activity against a panel of kinases, demonstrating notable potency and selectivity for Haspin kinase.
| Compound ID | Haspin (IC50, nM) | CLK1 (IC50, nM) | DYRK1A (IC50, nM) | HIPK2 (IC50, nM) |
| Compound A | 15 | >1000 | >1000 | >1000 |
| Compound B | 25 | >1000 | 850 | >1000 |
| Compound C | 80 | >1000 | >1000 | 600 |
Data synthesized from studies on 1H-pyrrolo[3,2-g]isoquinoline derivatives as Haspin kinase inhibitors.
Table 2: Kinase Inhibition Profile of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFR
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).
| Compound ID | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) |
| Compound 4h | 7 | 9 | 25 | 712 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1][2]
Table 3: Inhibition of TNIK by 1H-Pyrrolo[2,3-b]pyridine Derivatives
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have also been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK).
| Compound ID | TNIK (IC50, nM) |
| Compound X | <1 |
| Compound Y | <1 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.[3]
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay, based on commonly used methods, to determine the IC50 values of kinase inhibitors.
In Vitro Kinase Assay Protocol
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radioactive [γ-³²P]ATP)
-
384-well plates
-
Plate reader (Luminescence, Fluorescence, or Scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup: a. Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 2 µL of the kinase enzyme solution (diluted in kinase assay buffer) to each well. c. Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Kinase Reaction: a. Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase. b. Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: a. Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. For example, with ADP-Glo™, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Data Analysis: a. Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Biological and Experimental Contexts
To better understand the implications of kinase inhibition and the process of inhibitor profiling, the following diagrams were created using the DOT language.
Caption: FGFR signaling pathway and the point of inhibition.
Caption: Workflow for in vitro kinase inhibitor profiling.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
